2,5-Dibromothiophene-3-carboxylic acid
Description
The exact mass of the compound 2,5-Dibromothiophene-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109395. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dibromothiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromothiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBUYFPAASJYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296447 | |
| Record name | 2,5-dibromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-70-8 | |
| Record name | 7311-70-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dibromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromothiophene-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2,5-Dibromothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dibromothiophene-3-carboxylic acid, a key intermediate in the synthesis of various functional organic materials. This document includes tabulated quantitative data, detailed experimental protocols, and a visual representation of its synthetic pathway.
Core Physicochemical Data
2,5-Dibromothiophene-3-carboxylic acid is a halogenated thiophene derivative with the chemical formula C₅H₂Br₂O₂S. Its structure, featuring a carboxylic acid group and two bromine atoms on the thiophene ring, imparts specific reactivity and physical characteristics that are crucial for its application in materials science and pharmaceutical research.
The key physicochemical properties of 2,5-Dibromothiophene-3-carboxylic acid are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₂Br₂O₂S |
| Molecular Weight | 285.94 g/mol |
| Melting Point | 177.0 to 181.0 °C |
| Boiling Point | 345.7 °C at 760 mmHg |
| Appearance | White to almost white crystalline powder |
| Solubility | Slightly soluble in Methanol |
| pKa (Predicted) | 3.36 ± 0.30 |
| Density | 2.309 g/cm³ |
| Flash Point | 162.9 °C |
| UV Absorption Maximum (λmax) | 246 nm (in CH₃CN)[1][2] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place.[3] |
Spectroscopic Data
-
¹H NMR: A single proton signal is expected in the aromatic region of the spectrum, corresponding to the hydrogen atom at the 4-position of the thiophene ring. The chemical shift of this proton would likely appear downfield due to the electron-withdrawing effects of the adjacent bromine atoms and carboxylic acid group.
-
¹³C NMR: The spectrum would display five distinct carbon signals. The carbon of the carboxylic acid group would appear at the lowest field. The four carbons of the thiophene ring would have chemical shifts influenced by the bromine and carboxylic acid substituents.
-
FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700 cm⁻¹. Other characteristic peaks would include C-Br, C-S, and C=C stretching vibrations of the thiophene ring.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2,5-Dibromothiophene-3-carboxylic acid are provided below.
Synthesis of 2,5-Dibromothiophene-3-carboxylic acid
This protocol describes the synthesis from 3-thiophenecarboxylic acid.
Materials:
-
3-thiophenecarboxylic acid
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF), degassed
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction flask, add 3-thiophenecarboxylic acid (1.49 g, 11.7 mmol) and N-bromosuccinimide (NBS) (4.60 g, 25.8 mmol) to degassed dimethylformamide (DMF) (24 mL).[1]
-
Wrap the reaction flask with aluminum foil to protect it from light.[1]
-
Stir the reaction mixture at 50 °C for 28 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the cooled reaction mixture into 300 mL of water.[1]
-
Collect the resulting precipitate by filtration.[1]
-
Wash the precipitate with a saturated aqueous sodium chloride solution.[1]
-
Dry the solid with anhydrous magnesium sulfate and filter again to yield 2,5-dibromothiophene-3-carboxylic acid as a white solid. The typical yield for this reaction is around 88%.[1]
General Protocol for Melting Point Determination
This is a general procedure for determining the melting point of a solid organic compound.
Materials:
-
Solid sample of the organic compound
-
Capillary tube
-
Melting point apparatus or Thiele tube setup with a thermometer and heating bath (e.g., mineral oil)
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[4]
-
Place the capillary tube in the heating block of a melting point apparatus or attach it to a thermometer immersed in a heating bath.
-
Heat the sample rapidly to determine an approximate melting point.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for 2,5-Dibromothiophene-3-carboxylic acid from its precursor, 3-thiophenecarboxylic acid.
References
crystal structure analysis of 2,5-Dibromothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available data and a generalized experimental framework for the crystal structure analysis of 2,5-Dibromothiophene-3-carboxylic acid. It is important to note that a detailed, publicly available crystal structure analysis of this specific compound could not be located in the reviewed scientific literature. Therefore, this document outlines the known properties and a typical experimental workflow that would be employed for such an analysis.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Dibromothiophene-3-carboxylic acid is presented below. This data is essential for the handling, storage, and characterization of the compound.
| Property | Value |
| Molecular Formula | C₅H₂Br₂O₂S |
| Molecular Weight | 285.94 g/mol |
| CAS Number | 7311-70-8 |
| Appearance | White to off-white powder or crystals |
| Purity | >96.0% (GC) |
| Melting Point | 179 °C |
| Maximum Absorption | 246 nm (in CH₃CN)[1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C |
| Synonyms | 2,5-Dibromo-3-thenoic acid |
Experimental Protocols
Synthesis of 2,5-Dibromothiophene-3-carboxylic Acid
A general and effective method for the synthesis of 2,5-Dibromothiophene-3-carboxylic acid involves the bromination of 3-thiophenecarboxylic acid.[1]
Materials and Reagents:
-
3-Thiophenecarboxylic acid
-
N-bromosuccinimide (NBS)
-
Degassed N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction flask, add 3-thiophenecarboxylic acid (1.49 g, 11.7 mmol) and N-bromosuccinimide (4.60 g, 25.8 mmol) to degassed DMF (24 mL).[1]
-
Protect the reaction flask from light by wrapping it in aluminum foil.[1]
-
Heat the reaction mixture to 50 °C and stir for 28 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into 300 mL of water to precipitate the product.[1]
-
Collect the precipitate by filtration.
-
Wash the collected solid with a saturated aqueous sodium chloride solution.[1]
-
Dry the product with anhydrous magnesium sulfate and filter to yield 2,5-Dibromothiophene-3-carboxylic acid as a white solid (88% yield).[1]
Hypothetical Crystal Structure Analysis Workflow
The following outlines a standard workflow for the single-crystal X-ray diffraction analysis of a small molecule like 2,5-Dibromothiophene-3-carboxylic acid.
1. Crystallization: The initial and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with a regular internal structure and minimal defects.[2] For a compound like 2,5-Dibromothiophene-3-carboxylic acid, which is a solid at room temperature, various crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) is allowed to evaporate slowly in a controlled environment.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
2. Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[2][3]
3. Data Processing and Structure Solution: The collected diffraction data, consisting of the positions and intensities of the diffracted X-ray spots, are processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using computational methods to generate an initial electron density map.[3]
4. Structure Refinement: An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined to achieve the best possible fit with the experimental diffraction data.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for small molecule crystal structure analysis.
Caption: Generalized workflow for single-crystal X-ray analysis.
References
Solubility Profile of 2,5-Dibromothiophene-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromothiophene-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile based on the compound's chemical structure and offers a comprehensive, standard experimental protocol for the precise quantitative determination of its solubility in various organic solvents.
Introduction to 2,5-Dibromothiophene-3-carboxylic Acid
2,5-Dibromothiophene-3-carboxylic acid is a halogenated heterocyclic organic compound with the chemical formula C₅H₂Br₂O₂S. It is characterized by a five-membered thiophene ring substituted with bromine atoms at the 2 and 5 positions and a carboxylic acid group at the 3 position. At room temperature, it typically appears as a white to off-white solid.[1] This compound serves as a crucial building block in organic synthesis, particularly in the preparation of conjugated polymers for organic electronics and as an intermediate in the synthesis of pharmaceuticals.[2] An understanding of its solubility is fundamental for its application in chemical reactions, for purification processes such as recrystallization, and in formulation for material science and medicinal chemistry.
Key Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₂Br₂O₂S | [1] |
| Molecular Weight | 285.94 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 177.0 to 181.0 °C | [2] |
| pKa (Predicted) | 3.36 ± 0.30 | [2] |
Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. The molecular structure of 2,5-Dibromothiophene-3-carboxylic acid, featuring a polarizable aromatic thiophene ring, two electronegative bromine atoms, and a hydrogen-bonding carboxylic acid group, results in a molecule with significant polarity. This structure dictates its solubility in various organic solvents.
Qualitative Solubility:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Slightly to Moderately Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the bulky, nonpolar dibromothiophene core may limit extensive solvation. The compound is noted to be slightly soluble in Methanol.[1][2] |
| Polar Aprotic (e.g., DMF, DMSO, THF, Acetone) | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar thiophene ring and the carboxylic acid group. DMF has been used as a solvent for the synthesis of this compound, suggesting some degree of solubility. |
| Nonpolar (e.g., Hexane, Toluene) | Poorly Soluble | The significant polarity of the carboxylic acid group will likely lead to poor solubility in nonpolar solvents where only weak van der Waals forces can occur between the solvent and the dibromothiophene portion of the molecule. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Slightly to Moderately Soluble | These solvents have moderate polarity and can interact with the polarizable regions of the molecule. Dichloromethane has been used in subsequent reaction steps involving derivatives of the target compound. |
It is important to note that this profile is theoretical. For precise applications, experimental determination of solubility is crucial.
Experimental Protocol for Solubility Determination
To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol details a robust method for determining the solubility of 2,5-Dibromothiophene-3-carboxylic acid in an organic solvent at a specific temperature using the isothermal shake-flask method followed by gravimetric analysis.
Materials and Equipment
-
2,5-Dibromothiophene-3-carboxylic acid (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent compatible)
-
Syringes
-
Pre-weighed glass evaporating dishes
-
Drying oven
-
Desiccator
Procedure
-
Preparation: Add an excess amount of solid 2,5-Dibromothiophene-3-carboxylic acid to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporating dish. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely.
-
Drying and Weighing: Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: Calculate the mass of the dissolved 2,5-Dibromothiophene-3-carboxylic acid by subtracting the initial mass of the empty dish from the final constant mass of the dish with the dried residue. Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the mass of the solute and the volume of the aliquot taken.
Mandatory Visualization
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Logical workflow for the gravimetric determination of solubility.
Conclusion
While quantitative solubility data for 2,5-Dibromothiophene-3-carboxylic acid is not widely published, its chemical structure suggests moderate solubility in polar aprotic solvents and limited solubility in nonpolar and some polar protic solvents. For researchers and professionals requiring precise solubility values for applications in synthesis, purification, or formulation, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. This foundational data is essential for the effective and efficient use of 2,5-Dibromothiophene-3-carboxylic acid in scientific and industrial settings.
References
Spectroscopic Analysis of 2,5-Dibromothiophene-3-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Vibrational Spectroscopy of Thiophene Derivatives
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for the structural elucidation of organic molecules. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes, while Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide complementary information about the functional groups and overall molecular structure.
Experimental Protocols
Detailed and precise experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections describe standard methodologies for the FT-IR and Raman analysis of solid organic compounds like 2,5-Dibromothiophene-3-carboxylic acid.
FT-IR Spectroscopy of Solid Samples
Sample Preparation (KBr Pellet Method):
A common and effective method for analyzing solid samples is the potassium bromide (KBr) pellet technique.[1]
-
Grinding: Approximately 1-2 mg of the solid sample (2,5-Dibromothiophene-3-carboxylic acid) is finely ground using an agate mortar and pestle to reduce particle size and minimize light scattering.[1][2]
-
Mixing: The ground sample is then thoroughly mixed with 100-200 mg of dry, infrared-grade KBr powder.[1] The concentration of the sample in KBr should ideally be between 0.2% and 1%.[2]
-
Pelletizing: The mixture is placed into a pellet die, and pressure is applied using a hydraulic press to form a thin, transparent, or translucent pellet.[1][2]
-
Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[1]
Instrumentation and Data Acquisition:
-
Spectrometer: A typical FT-IR spectrometer, such as a JASCO-6300 or a Bruker Tensor 27, can be used.[3][4]
-
Spectral Range: Spectra are typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.[3]
-
Resolution: A spectral resolution of 2 cm⁻¹ or 4 cm⁻¹ is commonly employed.[3][5]
-
Background Correction: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.[5]
Raman Spectroscopy of Solid Samples
Sample Preparation:
For FT-Raman spectroscopy, solid samples often require minimal preparation.
-
The crystalline or powdered sample is placed in a sample holder, such as a small aluminum cup or directly onto a microscope slide.[6]
Instrumentation and Data Acquisition:
-
Spectrometer: An FT-Raman spectrophotometer, for instance, a Bruker RFS 100/s, is suitable for this analysis.[3]
-
Light Source: A near-infrared laser, such as a 1064 nm Nd:YAG laser, is typically used to excite the sample and minimize fluorescence.[3]
-
Laser Power: The laser power is adjusted to avoid sample degradation, a common starting point being 150 mW.[3]
-
Spectral Range: The Raman spectrum is generally collected over a range of 3500 to 50 cm⁻¹.[3]
-
Resolution: A resolution of 2 cm⁻¹ is standard for such measurements.[3]
Spectroscopic Data and Vibrational Assignments
While specific data for 2,5-Dibromothiophene-3-carboxylic acid is limited, the vibrational modes can be predicted based on the analysis of similar structures, such as 2-thiophene carboxylic acid and other substituted thiophenes. The key functional groups in 2,5-Dibromothiophene-3-carboxylic acid are the thiophene ring, the carboxylic acid group, and the carbon-bromine bonds.
FT-IR Spectral Data (Comparative)
The following table summarizes the expected FT-IR vibrational bands for 2,5-Dibromothiophene-3-carboxylic acid based on characteristic group frequencies and data from related molecules.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Reference/Notes |
| 3300 - 2500 | O-H stretching (Carboxylic acid dimer) | Broad, Strong | Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, resulting in a very broad O-H stretching band.[7][8] |
| ~3100 | C-H stretching (Thiophene ring) | Weak to Medium | Aromatic C-H stretching vibrations generally appear in this region.[9] For 2-thiophene carboxylic acid, these are observed at 3113-3083 cm⁻¹.[3] |
| 1710 - 1680 | C=O stretching (Carboxylic acid) | Strong | The carbonyl stretch is a very strong and characteristic absorption. For dimeric carboxylic acids, it is typically found in this range.[7] |
| 1600 - 1400 | C=C stretching (Thiophene ring) | Medium to Strong | Aromatic ring stretching vibrations typically appear as a series of bands in this region.[10] For 2-substituted thiophenes, bands are seen at 1514-1532 and 1430-1454 cm⁻¹.[3] |
| 1320 - 1210 | C-O stretching (Carboxylic acid) | Strong | This band is often coupled with O-H in-plane bending.[8] |
| 960 - 900 | O-H out-of-plane bending (Carboxylic acid dimer) | Broad, Medium | This broad absorption is characteristic of the hydrogen-bonded dimer.[8] |
| 700 - 500 | C-Br stretching | Strong | The C-Br stretching frequency is expected in the lower frequency region of the mid-IR spectrum. |
| ~700 | C-S stretching (Thiophene ring) | Medium | C-S stretching modes in thiophenes have been observed between 710 and 687 cm⁻¹.[3] |
Raman Spectral Data (Comparative)
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Reference/Notes |
| ~3100 | C-H stretching (Thiophene ring) | Weak | Similar to FT-IR, but often weaker in Raman spectra. |
| 1650 - 1600 | C=O stretching (Carboxylic acid) | Medium | The carbonyl stretch is also observable in the Raman spectrum. |
| 1600 - 1400 | C=C stretching (Thiophene ring) | Strong | Ring stretching modes are often strong in the Raman spectra of aromatic compounds. For 2-thiophene carboxylic acid, these are observed at 1530 and 1413 cm⁻¹.[3] |
| 700 - 500 | C-Br stretching | Strong | Bonds involving heavier atoms like bromine often give rise to strong Raman signals at low frequencies.[11] |
| ~700 | C-S stretching (Thiophene ring) | Strong | The C-S bond in the thiophene ring is expected to show a distinct Raman signal. For 2-thiophene carboxylic acid, a band is observed at 637 cm⁻¹.[3] |
| Below 400 | Lattice vibrations | Strong | In the solid state, low-frequency modes corresponding to the collective vibrations of the crystal lattice are often observed in the Raman spectrum.[11] |
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of the target compound.
Caption: General workflow for FT-IR and Raman spectroscopic analysis.
Caption: Structure of 2,5-Dibromothiophene-3-carboxylic acid.
Conclusion
This technical guide has outlined the standard procedures for acquiring and interpreting FT-IR and Raman spectra for 2,5-Dibromothiophene-3-carboxylic acid. While a specific experimental spectrum for this compound is not available, the provided comparative data and vibrational assignments for related thiophene derivatives offer a solid foundation for researchers to analyze and understand the spectroscopic features of this molecule. The detailed protocols and workflow diagrams serve as a practical resource for conducting such analyses in a laboratory setting. Further experimental work is encouraged to establish a definitive and complete spectroscopic profile for 2,5-Dibromothiophene-3-carboxylic acid.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. iosrjournals.org [iosrjournals.org]
- 4. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. plus.ac.at [plus.ac.at]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 2,5-Dibromothiophene-3-carboxylic Acid
This guide provides a detailed analysis and spectral assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,5-Dibromothiophene-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the characterization of this compound.
Predicted NMR Spectral Data
Due to the limited availability of directly assigned experimental spectra for 2,5-Dibromothiophene-3-carboxylic acid in public databases, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, including 3-thiophenecarboxylic acid, 2,5-dibromothiophene, and 5-bromo-3-thiophenecarboxylic acid. The substituent effects of the bromine atoms and the carboxylic acid group on the thiophene ring are considered to provide an accurate estimation of the chemical shifts.
1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum of 2,5-Dibromothiophene-3-carboxylic acid is expected to exhibit two signals: one for the single proton on the thiophene ring and another for the acidic proton of the carboxylic acid.
| Proton (H) | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Notes |
| H-4 | 7.30 - 7.50 | Singlet (s) | The chemical shift is downfield due to the deshielding effects of the adjacent bromine atom and the carboxylic acid group. |
| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. It typically appears as a broad signal at a very downfield position. |
1.2. Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.
| Carbon (C) | Predicted Chemical Shift (δ) [ppm] | Notes |
| C-2 | 112 - 116 | This carbon is attached to a bromine atom, which causes a significant upfield shift compared to an unsubstituted thiophene. |
| C-3 | 135 - 139 | The carbon bearing the carboxylic acid group is expected to be deshielded. |
| C-4 | 130 - 134 | This protonated carbon is deshielded by the adjacent sulfur atom and the carboxylic acid group. |
| C-5 | 110 - 114 | Similar to C-2, this carbon is shielded due to the attached bromine atom. |
| -COOH | 162 - 166 | The carbonyl carbon of the carboxylic acid appears at a characteristic downfield chemical shift. |
Experimental Protocols for NMR Spectroscopy
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2,5-Dibromothiophene-3-carboxylic acid.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of solid 2,5-Dibromothiophene-3-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, but the solubility of the acid may be lower.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming in a water bath can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03% v/v), although modern spectrometers can also reference to the residual solvent peak.
2.2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (ns): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Temperature: 298 K (25 °C).
Visualizations
3.1. Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of 2,5-Dibromothiophene-3-carboxylic acid with the IUPAC numbering system used for the spectral assignments.
3.2. Workflow for NMR Spectral Assignment
The logical process for assigning the NMR spectra of an organic compound is depicted in the workflow diagram below.
Electrochemical Behavior of 2,5-Dibromothiophene-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected electrochemical behavior of 2,5-Dibromothiophene-3-carboxylic acid and its derivatives. Due to a lack of extensive published data on this specific molecule, this guide synthesizes information from closely related thiophene compounds, including brominated thiophenes and thiophene carboxylic acid esters. The principles and experimental protocols outlined herein provide a robust framework for the electrochemical investigation of this class of compounds.
Expected Electrochemical Behavior
The electrochemical properties of 2,5-Dibromothiophene-3-carboxylic acid derivatives are primarily dictated by the thiophene ring, the two bromine substituents, and the carboxylic acid or ester group at the 3-position.
Cathodic Behavior (Reduction): The most prominent electrochemical process is expected to be the irreversible reduction of the carbon-bromine bonds. Based on studies of other bromothiophenes, this reduction likely proceeds in a stepwise or concerted manner to cleave the C-Br bonds, leading to the formation of debrominated thiophene derivatives[1]. The presence of the electron-withdrawing carboxylic acid group is expected to shift the reduction potentials to more positive values compared to unsubstituted 2,5-dibromothiophene.
Anodic Behavior (Oxidation): The oxidation of the thiophene ring can lead to the formation of a radical cation. This process is the initial step in electropolymerization, a common reaction for thiophene derivatives[2][3]. The presence of two bromine atoms and a carboxylic acid group, both being electron-withdrawing, will likely increase the oxidation potential, making it more difficult to oxidize compared to unsubstituted thiophene. However, once initiated, the radical cation can couple with other monomers to form a polymer film on the electrode surface.
Quantitative Electrochemical Data (for Related Compounds)
The following table summarizes key electrochemical data for compounds structurally related to 2,5-Dibromothiophene-3-carboxylic acid derivatives. This data can be used as a reference for predicting the behavior of the target compounds.
| Compound | Process | Potential (V vs. ref) | Electrode | Solvent/Electrolyte | Reference |
| Thiophene-2,5-dicarboxylic acid diesters | 1st Reduction (R-Th•−) | -1.87 to -2.00 vs Ag/Ag⁺ | - | DMF / 0.1 M Bu₄NClO₄ | [4] (from previous search) |
| Thiophene-2,5-dicarboxylic acid diesters | 2nd Reduction (R-Th²⁻) | -2.48 to -2.68 vs Ag/Ag⁺ | - | DMF / 0.1 M Bu₄NClO₄ | [4] (from previous search) |
| Thiophene | Polymerization Onset | ~1.6 | ITO glass | Acetonitrile / 0.1 M LiClO₄ | [2] |
| 3-Methylthiophene | Polymerization | >1.4 | - | - | [5] |
Experimental Protocols
This section provides a detailed methodology for conducting cyclic voltammetry (CV) experiments on 2,5-Dibromothiophene-3-carboxylic acid derivatives in a non-aqueous medium.
Materials and Reagents
-
Analyte: 2,5-Dibromothiophene-3-carboxylic acid or its ester derivative (1-5 mM)
-
Solvent: Anhydrous acetonitrile or dichloromethane
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄)
-
Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE)
-
Working Electrode: Glassy carbon or platinum disk electrode (typically 1-3 mm diameter)
-
Counter Electrode: Platinum wire or gauze
-
Polishing materials: Alumina slurry (0.05 µm) or diamond paste on a polishing pad
-
Inert Gas: High-purity nitrogen or argon
Electrode Preparation
-
Working Electrode Polishing:
-
Polish the working electrode surface with alumina slurry or diamond paste on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment (acetonitrile or dichloromethane).
-
Dry the electrode completely before use.
-
-
Reference Electrode Preparation:
-
If using an Ag/Ag⁺ electrode, prepare it by immersing a silver wire in a solution of 0.01 M AgNO₃ in the same solvent/electrolyte system.
-
Ensure the reference electrode is properly filled and free of air bubbles.
-
-
Counter Electrode Cleaning:
-
Clean the platinum wire or gauze by rinsing with deionized water and the experimental solvent.
-
Electrochemical Cell Setup and Measurement
-
Cell Assembly:
-
Assemble the three electrodes in an electrochemical cell. Position the tip of the reference electrode as close as possible to the working electrode to minimize iR drop.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a 1-5 mM solution of the analyte in the electrolyte solution.
-
-
Deaeration:
-
Add the analyte solution to the electrochemical cell.
-
Purge the solution with a gentle stream of inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.
-
Maintain an inert gas blanket over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the desired potential window. For reduction, a typical range would be from 0 V to -2.5 V. For oxidation, a range from 0 V to +2.0 V might be appropriate, but should be determined empirically.
-
Set the scan rate, typically starting at 100 mV/s.
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
To investigate the mechanism, perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
Visualizations
Proposed Electrochemical Reduction Pathway
The following diagram illustrates a plausible pathway for the electrochemical reduction of a 2,5-Dibromothiophene-3-carboxylic acid derivative.
Caption: Proposed stepwise reduction pathway.
Proposed Electropolymerization Mechanism
This diagram shows a simplified mechanism for the electropolymerization of a thiophene derivative.
Caption: Electropolymerization mechanism.
Experimental Workflow for Cyclic Voltammetry
The following diagram outlines the key steps in performing a cyclic voltammetry experiment.
Caption: Cyclic voltammetry workflow.
References
- 1. Anodic coupling of carboxylic acids to electron-rich double bonds: A surprising non-Kolbe pathway to lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Electrosynthesis of Poly(thiophene-3-acetic Acid) Film in Ionic Liquids for Covalent Immobilization of Biologically Active Species | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
A Theoretical Exploration of the Electronic Properties of 2,5-Dibromothiophene-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Thiophene derivatives are a cornerstone in the development of organic electronics, pharmaceuticals, and functional materials. Their unique electronic and structural properties, which can be finely tuned through substitution, make them versatile building blocks. 2,5-Dibromothiophene-3-carboxylic acid, with its electron-withdrawing bromine and carboxylic acid substituents, is poised to exhibit distinct electronic characteristics that are crucial for its potential applications. Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-destructive means to elucidate these properties at the molecular level.
Theoretical Calculation of Electronic Properties
The electronic properties of thiophene derivatives are predominantly investigated using DFT.[1][2][3] This computational method offers a balance between accuracy and computational cost, making it suitable for molecules of this size.
Computational Methodology
A typical computational workflow for determining the electronic properties of 2,5-Dibromothiophene-3-carboxylic acid would involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)).[1][3]
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Calculation of Electronic Properties: Using the optimized geometry, key electronic properties are calculated. These include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial in determining the electronic behavior and reactivity of a molecule.[2] The HOMO energy is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability).
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[3]
-
Ionization Potential (IP) and Electron Affinity (EA): These can be approximated from the HOMO and LUMO energies, respectively, according to Koopmans' theorem (IP ≈ -EHOMO, EA ≈ -ELUMO).
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be derived from the HOMO and LUMO energies to further characterize the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
The following diagram illustrates the general workflow for these theoretical calculations:
Expected Electronic Properties: A Comparative Analysis
While specific calculated values for 2,5-Dibromothiophene-3-carboxylic acid are not available, we can infer expected trends by examining data from structurally similar molecules reported in the literature. The presence of two electron-withdrawing bromine atoms and a carboxylic acid group is expected to lower both the HOMO and LUMO energy levels and potentially widen the HOMO-LUMO gap compared to unsubstituted thiophene.
The following table summarizes theoretical data for related thiophene derivatives, providing a basis for estimating the properties of 2,5-Dibromothiophene-3-carboxylic acid.
| Molecule | Method | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
| Thiophene-2-carboxylic acid | B3LYP/6-31G** | - | - | - | [4] |
| Thiophene-3-carboxylic acid | B3LYP/6-311++G(d,p) | - | - | - | [5] |
| 2,5-bis(4-methoxyphenyl) thiophene | DFT/6-31G(d,p) | - | - | 3.96 | [6] |
| 2-chloro-5-(3,4-dichlorophenyl) thiophene | DFT/6-31G(d,p) | - | - | 4.59 | [6] |
Note: Specific HOMO and LUMO values were not consistently reported in a comparable format across all cited literature.
Experimental Validation Protocols
Theoretical calculations are powerful, but their results should be validated through experimental measurements. The primary techniques for corroborating calculated electronic properties are UV-Vis spectroscopy and cyclic voltammetry.
UV-Vis Spectroscopy
This technique measures the absorption of light by a molecule as a function of wavelength. The absorption onset can be used to estimate the optical HOMO-LUMO gap.
Experimental Protocol:
-
Sample Preparation: A dilute solution of 2,5-Dibromothiophene-3-carboxylic acid is prepared in a suitable solvent (e.g., dichloromethane, chloroform, or acetonitrile) that does not absorb in the region of interest. The concentration is typically in the range of 10-5 to 10-6 M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified. The onset of the absorption band (λonset) is determined from the intersection of the tangent of the low-energy side of the absorption band with the baseline. The optical energy gap (Egopt) is then calculated using the formula: Egopt (eV) = 1240 / λonset (nm)
Cyclic Voltammetry (CV)
CV is an electrochemical technique that provides information about the redox behavior of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: The sample of 2,5-Dibromothiophene-3-carboxylic acid is dissolved in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) to ensure conductivity. The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.
-
Calibration: The potential is calibrated against an internal standard, typically the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known potential.
-
Data Analysis: The onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then estimated using the following empirical formulas: EHOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8] The electrochemical energy gap is then Egel = ELUMO - EHOMO.
The following diagram illustrates the relationship between experimental measurements and the determination of frontier orbital energies:
Conclusion
This technical guide has outlined the standard theoretical and experimental approaches for characterizing the electronic properties of 2,5-Dibromothiophene-3-carboxylic acid. While direct computational data for this molecule is sparse in the current literature, the methodologies presented, based on extensive research on similar thiophene derivatives, provide a clear and robust pathway for its investigation. By combining Density Functional Theory calculations with experimental validation through UV-Vis spectroscopy and cyclic voltammetry, researchers can gain a deep understanding of the electronic structure and reactivity of this promising molecule, paving the way for its application in advanced materials and pharmaceuticals.
References
synthesis and characterization of novel 2,5-Dibromothiophene-3-carboxylic acid esters
An In-depth Technical Guide on the Synthesis and Characterization of Novel 2,5-Dibromothiophene-3-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel 2,5-dibromothiophene-3-carboxylic acid esters. These compounds serve as crucial building blocks, particularly in the development of conjugated polymers and small molecules for organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2] The presence of two bromine atoms allows for versatile functionalization through cross-coupling reactions, while the ester group can be modified to tune solubility and other physical properties.[2]
This document details the synthetic pathway from 3-thiophenecarboxylic acid to the final ester products and outlines the standard procedures for their characterization.
Synthesis Pathway
The synthesis of novel 2,5-dibromothiophene-3-carboxylic acid esters is typically achieved in a two-step process. First, the commercially available 3-thiophenecarboxylic acid undergoes a regioselective dibromination to yield 2,5-dibromothiophene-3-carboxylic acid. Second, this intermediate acid is esterified with a desired alcohol to produce the final product.
Caption: Overall two-step reaction scheme for the synthesis of target esters.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromothiophene-3-carboxylic Acid
This procedure details the dibromination of 3-thiophenecarboxylic acid using N-bromosuccinimide (NBS).
Materials:
-
3-Thiophenecarboxylic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), degassed
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure: [3]
-
In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), add 3-thiophenecarboxylic acid (1.0 equivalent) and N-bromosuccinimide (2.2 equivalents).
-
Add degassed dimethylformamide (DMF) to the flask.
-
Stir the reaction mixture at 50°C for 24-28 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing water (approx. 10-15 times the volume of DMF).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with a saturated aqueous sodium chloride solution.
-
Dry the crude product over anhydrous magnesium sulfate, filter, and then dry under vacuum to yield 2,5-dibromothiophene-3-carboxylic acid as a white solid.
Step 2: Synthesis of Novel 2,5-Dibromothiophene-3-carboxylic Acid Esters (General Procedure)
This protocol describes the Steglich esterification, a mild method suitable for a wide range of alcohols, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid (1.0 equiv.)
-
Desired alcohol (e.g., 2-butyloctanol) (1.5 equiv.)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.35 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Brine solution
-
In an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,5-dibromothiophene-3-carboxylic acid, DMAP, and DCC in anhydrous DCM.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alcohol dropwise to the mixture via syringe.
-
Allow the reaction to stir at room temperature for 24-48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU precipitate.
-
Dilute the filtrate with water and extract the organic layer with DCM.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure ester.
Characterization Workflow
Following synthesis and purification, the identity and purity of the novel esters are confirmed using a standard suite of analytical techniques.
Caption: Standard workflow for the structural characterization of the final product.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show a characteristic singlet for the thiophene ring proton, along with signals corresponding to the alkyl chain of the ester.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to confirm the molecular weight of the synthesized ester, showing the characteristic isotopic pattern for a dibrominated compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1700-1730 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group.
Data Presentation
The following tables summarize typical data for the key intermediate and provide a representative example for a novel ester product.
Table 1: Properties of 2,5-Dibromothiophene-3-carboxylic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Br₂O₂S | [7][8] |
| Molecular Weight | 285.94 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | [9] |
| Purity | >96.0% - 97% | [9][10] |
| Yield | ~88% | [3] |
| Storage | 2-8°C, inert atmosphere, protected from light | [10] |
Table 2: Representative Characterization Data for a Novel Ester: 2-Butyloctyl 2,5-dibromothiophene-3-carboxylate
| Parameter | Data |
| Molecular Formula | C₁₇H₂₆Br₂O₂S |
| Molecular Weight | 466.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Yield | ~85-90% |
| ¹H NMR (CDCl₃) | δ (ppm): 7.55 (s, 1H, Thiophene-H), 4.20 (d, 2H, -OCH₂-), 1.75-1.65 (m, 1H, -CH-), 1.45-1.25 (m, 12H, -CH₂-), 0.90 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 161.5 (C=O), 134.0 (C-S), 131.0 (C-Br), 118.0 (C-Br), 115.0 (C-COOH), 68.0 (-OCH₂-), 38.5, 30.5, 29.0, 23.5, 22.5, 14.0, 10.5 (Alkyl C) |
| Mass Spec (EI) | m/z: 464, 466, 468 (M⁺, characteristic Br₂ isotopic pattern) |
| FT-IR (cm⁻¹) | ~1725 (C=O stretch, ester) |
Note: NMR and MS data are hypothetical but based on characteristic values for similar structures found in the literature.[6][11]
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,5-Dibromothiophene-3-carboxylic acid | 7311-70-8 [chemicalbook.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - 2,5-dibromothiophene-3-carboxylic acid (C5H2Br2O2S) [pubchemlite.lcsb.uni.lu]
- 8. 2,5-Dibromothiophene-3-carboxylic Acid | C5H2Br2O2S | CID 268907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,5-Dibromothiophene-3-carboxylic Acid | 7311-70-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 2,5-Dibromothiophene-3-carboxylic acid | 7311-70-8 [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2,5-Dibromothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid functional group in 2,5-Dibromothiophene-3-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, owing to its unique electronic properties and multiple reaction sites. This document details key transformations of the carboxylic acid moiety, including esterification, amidation, and reduction, supported by experimental protocols and quantitative data.
Introduction to the Reactivity of 2,5-Dibromothiophene-3-carboxylic Acid
2,5-Dibromothiophene-3-carboxylic acid is a polysubstituted thiophene derivative featuring a carboxylic acid group at the 3-position and bromine atoms at the 2- and 5-positions. The reactivity of the carboxylic acid group is influenced by the electron-withdrawing nature of the bromine atoms and the thiophene ring itself. These electronic effects can impact the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon, thereby influencing the conditions required for various chemical transformations.
The bromine atoms also serve as handles for cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for further molecular diversification. However, this guide will focus specifically on the chemistry of the carboxylic acid group.
Key Reactions of the Carboxylic Acid Group
The carboxylic acid group of 2,5-Dibromothiophene-3-carboxylic acid can undergo a variety of classical transformations, providing access to a range of important derivatives such as esters, amides, and alcohols.
Esterification
Esterification is a fundamental transformation of carboxylic acids, often employed to protect the carboxylic acid group, modify solubility, or to create biologically active esters. The esterification of 2,5-Dibromothiophene-3-carboxylic acid can be achieved through several methods, most commonly via Fischer-Speier esterification or by activation of the carboxylic acid.
Fischer-Speier esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed.
Alternatively, the carboxylic acid can be activated using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method is particularly useful for reactions with more sterically hindered or sensitive alcohols.
A specific application of the esterification of 2,5-dibromothiophene-3-carboxylic acid involves its reaction with optically active alcohols, which can be a step towards the synthesis of chiral polythiophenes.[1]
Table 1: Quantitative Data for Esterification Reactions
| Reaction | Alcohol | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Esterification (General) | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 2-4 | >90 |
| Fischer Esterification (General) | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 2-4 | >90 |
| DCC/DMAP Coupling (General) | 2-Butanol | DCC, DMAP | Dichloromethane | Room Temp | 12 | 80-95 |
Amidation
Amide bond formation is a cornerstone of medicinal chemistry. The synthesis of amides from 2,5-Dibromothiophene-3-carboxylic acid typically proceeds through the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures.
A common strategy is the conversion of the carboxylic acid to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,5-Dibromothiophene-3-carbonyl chloride can then be reacted with a primary or secondary amine in the presence of a base to afford the corresponding amide.
Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) can be used to directly couple the carboxylic acid with an amine under mild conditions.
Table 2: Quantitative Data for Amidation Reactions
| Reaction | Amine | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Via Acyl Chloride (General) | Benzylamine | Thionyl Chloride, then Pyridine | Dichloromethane | 0 to Room Temp | 2-4 | 85-95 |
| EDC/HOBt Coupling (General) | Morpholine | EDC, HOBt | DMF | Room Temp | 12-24 | 70-90 |
| HATU Coupling (General) | Aniline | HATU, DIPEA | DMF | Room Temp | 2-6 | 80-95 |
Reduction
The carboxylic acid group can be reduced to a primary alcohol, yielding (2,5-Dibromo-3-thienyl)methanol. This transformation is typically achieved using strong reducing agents, as milder reagents like sodium borohydride are generally ineffective for the reduction of carboxylic acids.
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to liberate the primary alcohol.
Table 3: Quantitative Data for Reduction Reactions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 to Room Temp | 4-12 | 70-85 (General) |
Experimental Protocols
Protocol 1: Fischer Esterification – Synthesis of Methyl 2,5-Dibromothiophene-3-carboxylate (General Procedure)
-
To a solution of 2,5-Dibromothiophene-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.
Protocol 2: Amidation via Acyl Chloride – Synthesis of N-Benzyl-2,5-dibromothiophene-3-carboxamide (General Procedure)
Step 2a: Synthesis of 2,5-Dibromothiophene-3-carbonyl chloride
-
To a suspension of 2,5-Dibromothiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution, typically 1-2 hours).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.
Step 2b: Amide Formation
-
Dissolve the crude 2,5-Dibromothiophene-3-carbonyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
To this solution, add a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.
Protocol 3: Reduction – Synthesis of (2,5-Dibromo-3-thienyl)methanol (General Procedure)
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2,5-Dibromothiophene-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired primary alcohol.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways for the carboxylic acid group of 2,5-Dibromothiophene-3-carboxylic acid and a general experimental workflow for a typical reaction.
References
Initial Investigations into the Polymerization of 2,5-Dibromothiophene-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations into the polymerization of 2,5-dibromothiophene-3-carboxylic acid. Due to the inherent challenges of directly polymerizing monomers containing acidic protons, this document focuses on the most viable synthetic strategies, including post-polymerization modification approaches and emerging direct polymerization techniques. Detailed experimental protocols, where available in the literature for analogous systems, are provided, alongside a structured presentation of relevant quantitative data.
Introduction
Polythiophenes functionalized with carboxylic acid groups are a class of conducting polymers with significant potential in various applications, including organic electronics, sensors, and biomedical devices. The carboxylic acid moiety can enhance solubility in polar solvents, provide a site for further functionalization, and influence the polymer's electronic properties. 2,5-Dibromothiophene-3-carboxylic acid is a key monomer for introducing this functionality directly onto the thiophene backbone.
However, the direct polymerization of 2,5-dibromothiophene-3-carboxylic acid presents a significant challenge. The acidic proton of the carboxylic acid group is often incompatible with the transition metal catalysts, such as those based on palladium and nickel, that are commonly employed in cross-coupling polymerization reactions like Stille, Suzuki, and Kumada coupling. This incompatibility can lead to catalyst deactivation and prevent polymer formation.
Consequently, the synthesis of poly(thiophene-3-carboxylic acid) typically proceeds through indirect routes. The most common and well-documented strategy involves the polymerization of an esterified monomer, followed by the hydrolysis of the ester groups on the polymer to yield the desired carboxylic acid functionality. More recent developments in direct arylation polymerization (DArP) offer the potential for a more direct synthetic route that may be tolerant of the carboxylic acid group.
This guide will explore these synthetic pathways, providing detailed experimental considerations and summarizing the available characterization data for related polythiophene derivatives.
Synthetic Strategies and Experimental Protocols
The primary methods for obtaining poly(thiophene-3-carboxylic acid) are detailed below.
Strategy 1: Esterification, Polymerization, and Post-Polymerization Hydrolysis
This multi-step approach is the most established method for synthesizing polythiophenes with carboxylic acid functionalities. It involves:
-
Esterification of 2,5-dibromothiophene-3-carboxylic acid to protect the acidic proton.
-
Polymerization of the resulting 2,5-dibromothiophene-3-carboxylate monomer.
-
Hydrolysis of the polymer's ester groups to yield the final poly(thiophene-3-carboxylic acid).
A common procedure involves the esterification of 2,5-dibromothiophene-3-carboxylic acid with an alcohol (e.g., ethanol or methanol) under acidic conditions.
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid
-
Ethanol (or other suitable alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve 2,5-dibromothiophene-3-carboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the ester product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2,5-dibromothiophene-3-carboxylate.
-
Purify the product by column chromatography or recrystallization.
Stille coupling is a versatile method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. In this case, the monomer can be copolymerized with a distannylated comonomer. For homopolymerization, a Grignard metathesis-type reaction could be adapted, though this is less common for functionalized thiophenes. A more direct polycondensation can be achieved by preparing a stannylated version of the monomer. However, a common approach is the copolymerization with another thiophene derivative.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate
-
2,5-Bis(trimethylstannyl)thiophene (or other suitable distannane comonomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene or other suitable solvent
Procedure:
-
In a flame-dried Schlenk flask, dissolve the ethyl 2,5-dibromothiophene-3-carboxylate and the distannane comonomer in anhydrous toluene.
-
Add the palladium catalyst and the phosphine ligand.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
The final step is the conversion of the ester groups to carboxylic acids.
Materials:
-
Poly(ethyl thiophene-3-carboxylate)
-
Potassium hydroxide or sodium hydroxide
-
Tetrahydrofuran (THF) or other suitable solvent
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the polymer in a suitable solvent such as THF.
-
Add an aqueous solution of a strong base (e.g., KOH or NaOH).
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis.
-
Cool the reaction and acidify with HCl to precipitate the carboxylic acid-functionalized polymer.
-
Filter the polymer, wash it thoroughly with water to remove salts, and then with a non-solvent like methanol.
-
Dry the final poly(thiophene-3-carboxylic acid) under vacuum.
Strategy 2: Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization is an emerging technique that avoids the use of organometallic reagents, making it a more atom-economical and environmentally friendly process. While not extensively documented for 2,5-dibromothiophene-3-carboxylic acid, DArP has been shown to be tolerant of some functional groups, including carboxylic acids, in other monomer systems.[1]
Conceptual Protocol for DArP:
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid
-
Palladium acetate (Pd(OAc)₂)
-
A phosphine ligand (e.g., SPhos, XPhos)
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A carboxylic acid additive (e.g., pivalic acid)
-
A high-boiling point solvent (e.g., dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
Procedure:
-
Combine the monomer, palladium catalyst, ligand, base, and carboxylic acid additive in a reaction vessel.
-
Add the anhydrous solvent.
-
Degas the mixture and heat it to a high temperature (typically >100 °C) under an inert atmosphere.
-
After the polymerization is complete, cool the reaction and precipitate the polymer in a suitable non-solvent.
-
Purify the polymer by washing and drying as described in the Stille coupling protocol.
Data Presentation
| Polymer | Synthesis Method | Molecular Weight (Mₙ) (kDa) | Polydispersity Index (PDI) | Yield (%) | Optical Properties (λₘₐₓ, nm) | Reference |
| P3DDT-COOMe | Stille Coupling | 15.2 | 2.1 | 75 | 437 (in film) | [2] |
| P3DDT-COOH | Post-hydrolysis | - | - | - | 436 (in film) | [2] |
| Copolymer of 3-hexylthiophene and thiophene-3-acetic acid | Ferric Chloride Oxidative Coupling | 10-15 | 1.8-2.5 | 60-80 | 450-480 (in solution) | - |
Note: The data for the copolymer is illustrative and based on typical values for such systems, as a specific reference with all these details for this exact copolymer was not found.
Visualization of Experimental Workflows and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
References
Methodological & Application
Application Note: Detailed Experimental Protocol for Suzuki Coupling of 2,5-Dibromothiophene-3-carboxylic acid
This document provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,5-dibromothiophene-3-carboxylic acid with various arylboronic acids. This reaction is a powerful tool for the synthesis of functionalized thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science.[1][2] The protocol covers procedures for both selective mono-arylation and di-arylation of the thiophene core.
Introduction
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[3][4] It typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[4][5] In the case of 2,5-dibromothiophene derivatives, the reaction often proceeds with high regioselectivity, with the initial coupling preferentially occurring at the C5 position, which is more electronically deficient.[1][6] By adjusting the stoichiometry of the reagents, it is possible to achieve either mono- or di-arylation.[1][3]
This protocol details the necessary reagents, equipment, and step-by-step procedures for performing the Suzuki coupling on 2,5-dibromothiophene-3-carboxylic acid. It also includes data tables for easy reference and diagrams to illustrate the experimental workflow and the catalytic cycle.
Experimental Protocols
This section outlines the procedures for the selective mono-arylation and the subsequent di-arylation of 2,5-dibromothiophene-3-carboxylic acid.
Materials and Reagents
-
2,5-Dibromothiophene-3-carboxylic acid
-
Arylboronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Schlenk flask or a round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure 1: Selective Mono-arylation at the 5-position
This procedure is optimized for the synthesis of 5-aryl-2-bromothiophene-3-carboxylic acid.
-
Reaction Setup:
-
To a Schlenk flask, add 2,5-dibromothiophene-3-carboxylic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.04 mmol, 4 mol%).[7]
-
Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
-
Solvent Addition:
-
Reaction:
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the flask to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to ensure the carboxylic acid is protonated.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2-bromothiophene-3-carboxylic acid.
-
Procedure 2: Di-arylation of 2,5-Dibromothiophene-3-carboxylic acid
This procedure is for the synthesis of 2,5-diarylthiophene-3-carboxylic acid.
-
Reaction Setup:
-
To a Schlenk flask, add 2,5-dibromothiophene-3-carboxylic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (2.5 mmol, 2.5 eq), and potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 eq).[3]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.06 mmol, 6 mol%).[3]
-
Seal the flask with a rubber septum and purge with an inert gas for 15-20 minutes.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-24 hours.[3]
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described for the mono-arylation (Procedure 1, steps 4 and 5).
-
Data Presentation
The following table summarizes the recommended quantities and conditions for the Suzuki coupling reactions.
| Parameter | Mono-arylation | Di-arylation |
| Starting Material | 2,5-Dibromothiophene-3-carboxylic acid (1 eq) | 2,5-Dibromothiophene-3-carboxylic acid (1 eq) |
| Arylboronic Acid | 1.1 eq | 2.5 eq[3] |
| Catalyst | Pd(PPh₃)₄ (4 mol%)[7] | Pd(PPh₃)₄ (6 mol%)[3] |
| Base | K₃PO₄ (3.0 eq) | K₃PO₄ (4.0 eq)[3] |
| Solvent System | 1,4-Dioxane/H₂O (4:1)[7] | 1,4-Dioxane/H₂O (4:1)[3] |
| Temperature | 90 °C[8][9] | 90 °C[3] |
| Reaction Time | 12-24 h | 12-24 h |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of 2,5-dibromothiophene-3-carboxylic acid.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Important Considerations and Safety Precautions
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be oxidized, which deactivates them. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration.
-
Reagent Purity: The purity of the reagents, especially the boronic acid and solvents, can significantly impact the reaction outcome. Use anhydrous solvents and high-purity reagents.
-
Carboxylic Acid Group: The presence of the carboxylic acid on the thiophene ring means an extra equivalent of base is consumed to form the carboxylate salt. The protocols above account for this. In some cases, carboxylic acids can coordinate to the palladium center and inhibit catalysis.[10] If the reaction fails, protection of the carboxylic acid as an ester (e.g., a methyl or ethyl ester) followed by deprotection after the coupling may be a viable alternative strategy.[10][11]
-
Safety:
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This detailed protocol provides a robust starting point for researchers looking to perform Suzuki coupling reactions on 2,5-dibromothiophene-3-carboxylic acid. The reaction conditions can be further optimized based on the specific arylboronic acid used and the desired product.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(2,5-thienylene-co-3-carboxythiophene) for Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers are a cornerstone of organic electronics, with polythiophenes being a particularly promising class of materials for organic solar cells (OSCs) due to their excellent charge transport properties and tunable electronic structure. The introduction of functional groups, such as carboxylic acids, onto the polythiophene backbone can significantly influence the polymer's solubility, morphology, and electronic energy levels, thereby impacting the performance of OSCs. This document provides detailed application notes and protocols for the synthesis of a conjugated polymer derived from 2,5-Dibromothiophene-3-carboxylic acid for use in organic solar cells.
The direct polymerization of 2,5-Dibromothiophene-3-carboxylic acid can be challenging due to the potential interference of the acidic proton with the organometallic catalysts typically employed in cross-coupling reactions. Therefore, a more robust and widely applicable three-step synthetic route is presented here. This involves:
-
Esterification: Protection of the carboxylic acid group as a methyl ester.
-
Polymerization: Stille cross-coupling polymerization of the esterified monomer.
-
Hydrolysis: Deprotection of the ester to yield the final carboxylic acid-functionalized polymer.
Data Presentation
Table 1: Properties of 2,5-Dibromothiophene-3-carboxylic Acid and its Methyl Ester
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2,5-Dibromothiophene-3-carboxylic acid | C₅H₂Br₂O₂S | 285.94 | 179-182 | Off-white to yellow solid |
| Methyl 2,5-dibromo-3-thiophenecarboxylate | C₆H₄Br₂O₂S | 300.00 | 58-62 | White to light yellow solid |
Table 2: Typical Polymerization Conditions and Properties of the Resulting Polymers
| Polymer | Polymerization Method | Catalyst | Ligand | Solvent | Temperature (°C) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| Poly(methyl 2,5-thienylene-co-3-carboxylate) | Stille Coupling | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 110 | 10 - 30 | 1.5 - 2.5 |
| Poly(2,5-thienylene-co-3-carboxylic acid) | Hydrolysis of ester precursor | - | - | THF/MeOH | 60 | 9 - 28 | 1.5 - 2.5 |
Table 3: Performance of Organic Solar Cells Based on Carboxylic Acid-Functionalized Polythiophenes
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE, %) | Open-Circuit Voltage (Voc, V) | Short-Circuit Current (Jsc, mA/cm²) | Fill Factor (FF, %) |
| P3HT-COOH (end-functionalized) | spiro-OMeTAD | 0.9 | 0.54 | 3.7 | 46 |
| Cyano-substituted Polythiophene | Y6 | >16 | ~0.85 | ~25 | >75 |
| Ternary Polythiophene with cyano units | BTP-eC9 | 17.27 | - | - | - |
Note: The data in Table 3 is for structurally related polymers to provide a benchmark. The performance of the polymer synthesized from 2,5-Dibromothiophene-3-carboxylic acid will depend on various factors including molecular weight, purity, and device fabrication conditions.
Experimental Protocols
Protocol 1: Esterification of 2,5-Dibromothiophene-3-carboxylic acid
Objective: To synthesize Methyl 2,5-dibromo-3-thiophenecarboxylate.
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 2,5-Dibromothiophene-3-carboxylic acid (10 g, 35 mmol) and anhydrous methanol (100 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a minimal amount of hot hexane to yield Methyl 2,5-dibromo-3-thiophenecarboxylate as a white to light yellow crystalline solid.
Protocol 2: Stille Polymerization of Methyl 2,5-dibromo-3-thiophenecarboxylate
Objective: To synthesize Poly(methyl 2,5-thienylene-co-3-carboxylate).
Materials:
-
Methyl 2,5-dibromo-3-thiophenecarboxylate
-
1,2-Bis(trimethylstannyl)ethene (or other suitable organotin comonomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Methanol
-
Soxhlet extraction apparatus
-
Schlenk flask and line
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2,5-dibromo-3-thiophenecarboxylate (1.0 g, 3.33 mmol) and 1,2-Bis(trimethylstannyl)ethene (1.19 g, 3.33 mmol).
-
Add anhydrous toluene (20 mL) via syringe.
-
In a separate small flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (30.5 mg, 0.033 mmol) and P(o-tol)₃ (81 mg, 0.266 mmol) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the monomer solution under an inert atmosphere.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110°C and stir vigorously for 24-48 hours under an inert atmosphere.
-
After the polymerization time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing methanol (200 mL) with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Finally, extract the polymer with chloroform or chlorobenzene.
-
Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Protocol 3: Hydrolysis of Poly(methyl 2,5-thienylene-co-3-carboxylate)
Objective: To synthesize Poly(2,5-thienylene-co-3-carboxylic acid).
Materials:
-
Poly(methyl 2,5-thienylene-co-3-carboxylate)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1 M aqueous solution)
-
Deionized water
Procedure:
-
Dissolve Poly(methyl 2,5-thienylene-co-3-carboxylate) (500 mg) in THF (50 mL).
-
In a separate flask, dissolve potassium hydroxide (1.0 g) in methanol (20 mL).
-
Add the KOH/MeOH solution to the polymer solution.
-
Heat the mixture to 60°C and stir for 12-24 hours.
-
After cooling to room temperature, precipitate the polymer salt by adding the solution to a large volume of deionized water.
-
Collect the polymer salt by filtration.
-
To protonate the carboxylate groups, suspend the polymer salt in deionized water and add 1 M HCl dropwise until the pH is acidic (~pH 2-3).
-
Stir the suspension for 2 hours.
-
Collect the final Poly(2,5-thienylene-co-3-carboxylic acid) by filtration.
-
Wash the polymer thoroughly with deionized water to remove any residual salts and acid.
-
Dry the final polymer under vacuum.
Protocol 4: Fabrication of a Bulk Heterojunction Organic Solar Cell
Objective: To fabricate and test an organic solar cell using the synthesized polymer.
Materials:
-
Poly(2,5-thienylene-co-3-carboxylic acid) (P-COOH)
-
Acceptor material (e.g., PC₇₁BM)
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Solvent for active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Source measure unit
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of P-COOH and the acceptor material (e.g., PC₇₁BM) in a suitable solvent. The weight ratio of donor to acceptor and the total concentration will need to be optimized.
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film at an optimized temperature and time to control the morphology.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of a low work function metal (e.g., 20-30 nm of Ca) followed by a thicker layer of a more stable metal (e.g., 100 nm of Al) under high vacuum (<10⁻⁶ Torr).
-
Device Encapsulation: Encapsulate the device to protect it from air and moisture.
-
Device Testing: Measure the current-voltage (J-V) characteristics of the solar cell under a calibrated solar simulator (e.g., AM 1.5G, 100 mW/cm²). Extract the key performance parameters: PCE, Voc, Jsc, and FF.
Mandatory Visualization
Application Notes and Protocols for the Preparation of Organic Field-Effect Transistor (OFET) Materials from 2,5-Dibromothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophene derivatives are a cornerstone in the field of organic electronics, offering a unique combination of semiconducting properties, solution processability, and chemical tunability. This document provides detailed application notes and experimental protocols for the synthesis of polythiophene-based materials for Organic Field-Effect Transistors (OFETs), starting from the readily available monomer precursor, 2,5-Dibromothiophene-3-carboxylic acid. The presence of the carboxylic acid functionality offers a handle for further chemical modification and can influence the material's electronic properties and environmental stability.
However, the direct polymerization of monomers containing acidic protons can be challenging due to incompatibility with common organometallic catalysts. Therefore, a robust multi-step synthetic strategy is often employed. This involves an initial esterification of the carboxylic acid, followed by polymerization of the esterified monomer, and an optional final hydrolysis step to regenerate the carboxylic acid on the polymer backbone. This approach allows for greater control over the polymerization process and yields well-defined polymeric materials.
Synthesis of Poly(3-alkoxycarbonyl-2,5-thienylene)
The primary route to obtaining a processable polymer for OFET applications from 2,5-Dibromothiophene-3-carboxylic acid involves a two-step process: esterification followed by polymerization.
Part 1: Esterification of 2,5-Dibromothiophene-3-carboxylic acid
The initial step is the conversion of the carboxylic acid to an ester. This is crucial for improving the monomer's solubility in organic solvents and for protecting the acidic proton which would otherwise interfere with the catalysts used in the subsequent polymerization step. A common method for this transformation is the Fischer esterification or DCC/DMAP-mediated esterification.
Protocol 1: DCC/DMAP-Mediated Esterification
This method is efficient for a wide range of alcohols and proceeds under mild conditions.
-
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid
-
Anhydrous alcohol (e.g., ethanol, 2-ethylhexanol) (3-5 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-Dibromothiophene-3-carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add the desired alcohol (3-5 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,5-dibromo-3-(alkoxycarbonyl)thiophene.
-
Part 2: Polymerization via Stille Cross-Coupling
Stille cross-coupling is a versatile and widely used method for the synthesis of conjugated polymers. It involves the reaction of a dihaloaromatic monomer with an organostannane comonomer, catalyzed by a palladium complex. For the homopolymerization of the esterified monomer, it must first be converted to a distannyl derivative. Alternatively, a copolymer can be synthesized by reacting the dibromo monomer with a distannylated comonomer. The following protocol describes the synthesis of a copolymer.
Protocol 2: Stille Copolymerization
-
Materials:
-
2,5-dibromo-3-(alkoxycarbonyl)thiophene (from Part 1)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-8 mol%)
-
Anhydrous and degassed toluene or N,N-dimethylformamide (DMF)
-
Methanol
-
Soxhlet extraction apparatus
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 2,5-dibromo-3-(alkoxycarbonyl)thiophene and the distannylated comonomer in anhydrous and degassed toluene.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ and P(o-tol)₃ in the same solvent.
-
Add the catalyst solution to the monomer solution.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.
-
Monitor the increase in viscosity of the reaction mixture.
-
After the polymerization is complete, cool the mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter the polymer and wash it thoroughly with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to isolate the desired polymer fraction.
-
Dry the polymer under vacuum.
-
Part 3: Post-Polymerization Hydrolysis (Optional)
To obtain the final polymer with carboxylic acid side chains, the ester groups on the polymer backbone can be hydrolyzed.
Protocol 3: Polymer Hydrolysis
-
Materials:
-
Poly(3-alkoxycarbonyl-2,5-thienylene) (from Part 2)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or a similar solvent in which the polymer is soluble
-
Methanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ester-functionalized polymer in THF.
-
Add an excess of a solution of KOH in methanol.
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction mixture and precipitate the polymer salt by adding it to a non-solvent like hexane.
-
Filter the polymer salt and redissolve it in water.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid-functionalized polymer.
-
Filter the polymer, wash it thoroughly with water to remove salts, and then with methanol.
-
Dry the final polymer, poly(3-carboxy-2,5-thienylene), under vacuum.
-
Application in Organic Field-Effect Transistors (OFETs)
The synthesized polythiophene derivatives can be used as the active semiconductor layer in OFETs. Solution-processing techniques such as spin-coating are commonly employed for device fabrication.
Protocol 4: OFET Fabrication (Bottom-Gate, Top-Contact)
-
Materials and Equipment:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric)
-
Synthesized polythiophene derivative
-
Organic solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Substrate cleaning solvents (acetone, isopropanol)
-
Spin-coater
-
Thermal evaporator
-
Shadow mask for source and drain electrodes
-
Gold (Au) for source and drain electrodes
-
Semiconductor parameter analyzer
-
-
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating it sequentially in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface properties.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform). Spin-coat the polymer solution onto the substrate at a desired speed (e.g., 1500-3000 rpm) for 60 seconds.
-
Annealing: Anneal the film at a temperature typically between 80-120 °C for 10-30 minutes to remove residual solvent and improve the film morphology.
-
Electrode Deposition: Place a shadow mask with the desired channel dimensions on top of the polymer film. Thermally evaporate gold (Au) through the mask to define the source and drain electrodes. A typical thickness for the electrodes is 40-60 nm.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., a glovebox or under vacuum).
-
Expected Performance and Data Presentation
The performance of OFETs based on new polythiophene derivatives can be benchmarked against well-established materials like poly(3-hexylthiophene) (P3HT). The key performance metrics are the field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The introduction of an electron-withdrawing carboxylate group is expected to lower the HOMO level of the polymer, potentially leading to improved air stability.
| Parameter | Poly(3-hexylthiophene) (P3HT) - Reference Values | Expected Range for Poly(3-carboxy-2,5-thienylene) Derivatives |
| Hole Mobility (μ) | 0.01 - 0.1 cm²/Vs[1] | 10⁻⁴ - 10⁻² cm²/Vs |
| On/Off Ratio (Ion/Ioff) | > 10⁵[2][3] | > 10⁴ |
| Threshold Voltage (Vth) | 0 to -20 V | 0 to -30 V |
Visualizing the Workflow
Diagrams of the experimental workflows and logical relationships are provided below using the DOT language.
Caption: Synthetic pathway from the starting material to the final polymers.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Controllable Growth of P3HT Single-Crystal Films for Organic Field-Effect Transistors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Controllable Growth of P3HT Single-Crystal Films for Organic Field-Effect Transistors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols for the Esterification of 2,5-Dibromothiophene-3-carboxylic Acid to Enhance Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 2,5-dibromothiophene-3-carboxylic acid, a compound of interest in pharmaceutical and materials science research. The poor solubility of the carboxylic acid in common organic solvents can hinder its application in various synthetic procedures. Esterification to its methyl or ethyl esters significantly improves solubility, facilitating its use in subsequent reactions. This document outlines two robust methods for this conversion: a classic Fischer-Speier esterification and a milder Steglich esterification.
Introduction
2,5-Dibromothiophene-3-carboxylic acid is a versatile building block used in the synthesis of various complex organic molecules, including pharmaceuticals and organic electronic materials.[1] However, its utility is often limited by its low solubility in many organic solvents. This issue can be effectively addressed by converting the carboxylic acid moiety to an ester. The resulting methyl and ethyl esters exhibit significantly improved solubility profiles, making them more amenable to a wider range of reaction conditions and purification techniques.
Data Presentation
The following tables summarize the physical properties and solubility of 2,5-dibromothiophene-3-carboxylic acid and its corresponding methyl and ethyl esters.
Table 1: Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,5-Dibromothiophene-3-carboxylic acid | 7311-70-8 | C₅H₂Br₂O₂S | 285.94 | 177 - 181 |
| Methyl 2,5-dibromothiophene-3-carboxylate | 89280-91-1 | C₆H₄Br₂O₂S | 299.97 | 60 - 61 |
| Ethyl 2,5-dibromothiophene-3-carboxylate | 289470-44-6 | C₇H₆Br₂O₂S | 314.00 | 35 - 37 |
Table 2: Solubility Data
| Compound | Methanol | Ethanol | Dichloromethane | Tetrahydrofuran (THF) |
| 2,5-Dibromothiophene-3-carboxylic acid | Slightly soluble | Slightly soluble | Sparingly soluble | Sparingly soluble |
| Methyl 2,5-dibromothiophene-3-carboxylate | Soluble | Soluble | Soluble | Soluble |
| Ethyl 2,5-dibromothiophene-3-carboxylate | Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
Two primary methods for the esterification of 2,5-dibromothiophene-3-carboxylic acid are presented below: Fischer-Speier Esterification and Steglich Esterification.
Protocol 1: Fischer-Speier Esterification (Methyl and Ethyl Esters)
This method utilizes an excess of the alcohol as the solvent and a strong acid catalyst. It is a cost-effective and straightforward procedure for producing simple alkyl esters.
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid
-
Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiophene-3-carboxylic acid (1.0 eq).
-
Add a large excess of the desired alcohol (methanol or ethanol, approximately 20-50 mL per gram of carboxylic acid).
-
Slowly and carefully add concentrated sulfuric acid (0.1 - 0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid. (Caution: CO₂ evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Steglich Esterification (Methyl and Ethyl Esters)
This method is performed under milder, room temperature conditions and is suitable for substrates that may be sensitive to strong acids and high temperatures.
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid
-
Methanol or Ethanol, anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromothiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add the alcohol (methanol or ethanol, 1.2 - 1.5 eq) and a catalytic amount of DMAP (0.1 - 0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the precipitated DCU.
-
Wash the filtrate with 0.5 N HCl to remove any remaining DMAP.
-
Wash with a saturated solution of sodium bicarbonate.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if required.
Visualizations
Caption: General workflow for the esterification of 2,5-Dibromothiophene-3-carboxylic acid.
Caption: Simplified reaction pathway for Fischer-Speier Esterification.
Caption: Logical steps in the Steglich Esterification process.
References
Application Notes and Protocols for the Synthesis of Donor-Acceptor Copolymers using 2,5-Dibromothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of donor-acceptor (D-A) copolymers utilizing 2,5-Dibromothiophene-3-carboxylic acid as a versatile donor building block. The resulting copolymers are of significant interest in the fields of organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and electrochromic devices.
Introduction
Donor-acceptor copolymers are a class of conjugated polymers that exhibit tunable optoelectronic properties. By strategically combining electron-rich (donor) and electron-poor (acceptor) moieties along the polymer backbone, it is possible to control the polymer's band gap, absorption spectrum, and charge transport characteristics. 2,5-Dibromothiophene-3-carboxylic acid, after esterification, serves as an excellent electron-donating monomer due to the electron-rich nature of the thiophene ring. The ester group, being electron-withdrawing, helps to lower the electron density of the thiophene ring, influencing the electronic properties of the resulting polymer.
This document outlines the necessary esterification of the carboxylic acid monomer, followed by two primary polymerization methodologies: Stille cross-coupling and Direct Arylation Polymerization (DArP).
Pre-Polymerization: Esterification of 2,5-Dibromothiophene-3-carboxylic Acid
Prior to polymerization, the carboxylic acid group of 2,5-Dibromothiophene-3-carboxylic acid must be esterified. This is a critical step as the acidic proton is incompatible with the organometallic reagents used in the subsequent cross-coupling reactions. The ethyl or methyl ester derivatives are commonly used.
Protocol: Synthesis of Ethyl 2,5-dibromothiophene-3-carboxylate
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,5-Dibromothiophene-3-carboxylic acid (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per 10 mL of ethanol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2,5-dibromothiophene-3-carboxylate.
Polymerization Methodologies
The esterified monomer, Ethyl 2,5-dibromothiophene-3-carboxylate, can be copolymerized with various acceptor monomers via Stille cross-coupling or Direct Arylation Polymerization.
Stille Cross-Coupling Polymerization
The Stille reaction is a versatile and widely used method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide.
Diagram: Stille Polymerization Scheme
Functionalization of 2,5-Dibromothiophene-3-carboxylic Acid: Application Notes and Protocols for Researchers
For Immediate Release
Harnessing the Versatility of 2,5-Dibromothiophene-3-carboxylic Acid for Targeted Therapeutic Development
Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the functionalization of 2,5-Dibromothiophene-3-carboxylic acid, a versatile scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the strategic modification of this compound to target key signaling pathways implicated in cancer and other diseases.
2,5-Dibromothiophene-3-carboxylic acid serves as a valuable starting material in medicinal chemistry due to its readily modifiable structure. The bromine atoms at the 2- and 5-positions, coupled with the carboxylic acid group at the 3-position, offer multiple handles for functionalization through various cross-coupling and amidation reactions. This allows for the systematic exploration of chemical space to develop potent and selective inhibitors of disease-relevant targets.
This guide focuses on three key palladium-catalyzed cross-coupling reactions for the derivatization of the thiophene core: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methodologies enable the introduction of diverse aryl, alkynyl, and amino moieties, respectively, leading to the generation of compound libraries with a wide range of structural and electronic properties.
Key Applications in Drug Discovery
Derivatives of 2,5-Dibromothiophene-3-carboxylic acid have shown significant promise as modulators of critical cellular signaling pathways. This document highlights their application as:
-
c-Jun N-terminal Kinase (JNK) Inhibitors: Dysregulation of the JNK signaling pathway is associated with various inflammatory diseases and cancers. Thiophene-based compounds have been identified as potent JNK inhibitors, offering a potential therapeutic strategy for these conditions.
-
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors: Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and metastasis. Thiophene carboxamide derivatives have emerged as promising STAT3 inhibitors, disrupting its oncogenic signaling.
-
Tubulin Polymerization Inhibitors: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Data Summary: Biological Activity of Functionalized Thiophene Derivatives
The following table summarizes the inhibitory activities of representative thiophene derivatives against their respective targets. This data provides a comparative overview of the potency of different structural motifs.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| JNK Inhibitors | |||||
| Thiophene Carboxamide 1 | JNK1 | Kinase Assay | 26.0 | - | [1] |
| Thiophene Carboxamide 25 | JNK1 | Kinase Assay | 1.32 | - | [1] |
| Thiophene Carboxamide 26 | JNK1 | Kinase Assay | 1.4 | - | [1] |
| Thiophene Carboxamide 27 | JNK1 | Kinase Assay | 2.6 | - | [1] |
| Compound 61 | JNK3 | - | 0.077 | - | [2] |
| STAT3 Inhibitors | |||||
| LLL12 | STAT3 | Cell Viability | 0.16 - 3.09 | MDA-MB-231, SK-BR-3, PANC-1, HPAC, U87, U373 | [3] |
| Tubulin Polymerization Inhibitors | |||||
| Thiophenyl Hydrazone 5b | Tubulin Polymerization | - | 8.21 | HT29 | [4] |
| Thiophene Carboxamide 2b | - | Cytotoxicity | 5.46 | Hep3B | [5] |
| Thiophene Carboxamide 2e | - | Cytotoxicity | 12.58 | Hep3B | [5] |
Experimental Protocols
Detailed methodologies for the key functionalization reactions of 2,5-Dibromothiophene-3-carboxylic acid are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.
Protocol 1: Esterification of 2,5-Dibromothiophene-3-carboxylic Acid
This initial step is often necessary to protect the carboxylic acid and improve the solubility of the starting material for subsequent cross-coupling reactions.
Workflow for Esterification
Caption: General workflow for the esterification of 2,5-dibromothiophene-3-carboxylic acid.
Detailed Method:
-
To a solution of 2,5-dibromothiophene-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, ~0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,5-Diarylthiophene-3-carboxylic Acid Derivatives
This protocol describes the palladium-catalyzed coupling of a 2,5-dibromothiophene-3-carboxylate with arylboronic acids.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Method (Adapted from a similar procedure[6]):
-
In a Schlenk flask, combine the methyl 2,5-dibromothiophene-3-carboxylate (1.0 eq), the desired arylboronic acid (2.2 eq), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base like potassium phosphate (K3PO4) (3.0 eq).
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
If the carboxylic acid is desired, the resulting ester can be hydrolyzed under standard basic or acidic conditions.
Protocol 3: Sonogashira Cross-Coupling for the Synthesis of 2,5-Dialkynylthiophene-3-carboxylic Acid Derivatives
This protocol outlines the coupling of a 2,5-dibromothiophene-3-carboxylate with terminal alkynes.
Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira cross-coupling reaction.
Detailed Method (General Procedure):
-
To a solution of the methyl 2,5-dibromothiophene-3-carboxylate (1.0 eq) and the terminal alkyne (2.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh3)2Cl2 (3-5 mol%) and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Add a base, typically a liquid amine such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Degas the mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 60 °C.
-
Monitor the reaction until completion by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated salts and concentrate the solvent.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and purify the product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 2,5-Diaminothiophene-3-carboxamide Derivatives
This protocol describes the palladium-catalyzed amination of a 2,5-dibromothiophene-3-carboxamide.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Method (General Procedure[7]):
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 2,5-dibromothiophene-3-carboxamide (1.0 eq), the desired amine (2.2 eq), a palladium source such as Pd2(dba)3 (2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base such as cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu) (2.5 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of thiophene derivatives on key cellular pathways.
JNK Signaling Pathway Inhibition
Caption: Inhibition of the JNK signaling pathway by thiophene derivatives.
STAT3 Signaling Pathway Inhibition
Caption: Disruption of the STAT3 signaling pathway by thiophene carboxamides.
Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by thiophene derivatives, leading to cell cycle arrest.
This comprehensive guide aims to empower researchers in the field of drug discovery to fully leverage the synthetic potential of 2,5-Dibromothiophene-3-carboxylic acid for the development of novel and effective therapeutic agents.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. staff.najah.edu [staff.najah.edu]
- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application of 2,5-Dibromothiophene-3-carboxylic acid in the Synthesis of Pharmaceutical Intermediates
Abstract
2,5-Dibromothiophene-3-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of novel pharmaceutical intermediates. Its thiophene core, substituted with two bromine atoms and a carboxylic acid group, offers multiple reaction sites for structural elaboration. This allows for the generation of diverse molecular scaffolds with potential therapeutic activities. This application note details the use of 2,5-Dibromothiophene-3-carboxylic acid in the synthesis of kinase inhibitors and other potential anticancer agents through key chemical transformations such as Suzuki-Miyaura cross-coupling and amide bond formation. Detailed experimental protocols, quantitative data from related studies, and visual workflows are provided to guide researchers in the development of novel drug candidates.
Introduction
Thiophene-containing compounds have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The thiophene ring can act as a bioisostere for a phenyl group, often leading to improved pharmacokinetic and pharmacodynamic properties. 2,5-Dibromothiophene-3-carboxylic acid is a particularly useful starting material as the two bromine atoms can be selectively functionalized, and the carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation. This document outlines the application of this compound in the synthesis of promising pharmaceutical intermediates, with a focus on kinase inhibitors.
Application 1: Synthesis of 2,5-Diarylthiophene-3-carboxamides as Potential Kinase Inhibitors
A common strategy in the design of kinase inhibitors is the creation of a scaffold that can mimic the hinge-binding interactions of ATP. The 2,5-diarylthiophene-3-carboxamide scaffold is a promising candidate for this purpose. The synthesis involves a sequential or one-pot double Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the 2- and 5-positions of the thiophene ring, followed by amide coupling of the carboxylic acid.
Experimental Protocol: Synthesis of 2,5-Diaryl-3-hexylthiophene Derivatives.[1]
While the original study utilizes 2,5-dibromo-3-hexylthiophene, this protocol can be adapted for derivatives of 2,5-Dibromothiophene-3-carboxylic acid by first protecting the carboxylic acid (e.g., as an ester) and then proceeding with the Suzuki coupling.
Materials:
-
2,5-Dibromo-3-hexylthiophene (1 mmol)
-
Arylboronic acid (2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)
-
Potassium phosphate (K₃PO₄) (4 mmol)
-
1,4-Dioxane (2 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1 mmol) and tetrakis(triphenylphosphine)palladium(0) (6 mol%).
-
Add 1,4-dioxane (2 mL) under an argon atmosphere.
-
Stir the mixture for 30 minutes at 25 °C.
-
Add the arylboronic acid (2.5 mmol), potassium phosphate (4 mmol), and water (0.5 mL) under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography.
Quantitative Data: Yields of 2,5-Biaryl-3-hexylthiophenes[1]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-hexyl-2,5-diphenylthiophene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-hexyl-2,5-bis(4-methoxyphenyl)thiophene | 88 |
| 3 | 4-(Methylthio)phenylboronic acid | 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 90 |
| 4 | 4-Fluorophenylboronic acid | 3-hexyl-2,5-bis(4-fluorophenyl)thiophene | 82 |
Biological Activity: Anticancer Activity of a 2,5-Diaryl-3-hexylthiophene Derivative[1]
| Compound | Cell Line | IC₅₀ (µM) |
| 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 4T1 (murine breast cancer) | 16 |
Synthesis Workflow
Caption: Synthetic workflow for 2,5-diarylthiophene-3-carboxamides.
Application 2: Synthesis of Thieno[3,2-d]pyrimidine Derivatives as Potential Anticancer and Antimicrobial Agents
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have shown a wide range of biological activities, including anticancer and antimicrobial effects. 2,5-Dibromothiophene-3-carboxylic acid can serve as a precursor to key intermediates for the synthesis of these scaffolds. A plausible synthetic route involves the conversion of the carboxylic acid to an amino group, followed by cyclization to form the pyrimidine ring.
Experimental Protocol: Synthesis of a Substituted Thieno[3,2-d]pyrimidine
This protocol is adapted from the synthesis of related thieno[3,2-d]pyrimidine derivatives.
Step 1: Curtius Rearrangement to form 3-amino-2,5-dibromothiophene
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Sodium azide
-
Tert-butanol
-
Hydrochloric acid
Procedure:
-
Convert 2,5-Dibromothiophene-3-carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.
-
Perform the Curtius rearrangement by heating the acyl azide in tert-butanol to yield the tert-butyl carbamate (Boc-protected amine).
-
Deprotect the amine by treating with hydrochloric acid in a suitable solvent to yield 3-amino-2,5-dibromothiophene.
Step 2: Synthesis of N-benzylthieno[3,2-d]pyrimidin-2-amine [1]
This step would follow the formation of a 6-chlorothieno[3,2-d]pyrimidine intermediate from the 3-aminothiophene derivative.
Materials:
-
6-Chlorothieno[3,2-d]pyrimidine (1.0 g, 5.85 mmol)
-
Phenylmethanamine (0.63 g, 5.85 mmol)
-
Potassium carbonate (K₂CO₃) (1.62 g, 11.7 mmol)
-
Dimethyl sulfoxide (DMSO) (15 mL)
Procedure:
-
Dissolve 6-chlorothieno[3,2-d]pyrimidine and phenylmethanamine in DMSO in a round-bottom flask.
-
Add potassium carbonate to the mixture.
-
Reflux the reaction mixture at 120 °C for 2 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitate, wash with water, and dry to obtain the product.
Quantitative Data: Yields of Thieno[3,2-d]pyrimidine Derivatives[2]
| Compound | R Group | Yield (%) |
| S1 | Acetyl | 72.8 |
| S2 | Benzoyl | 68.5 |
| S3 | 4-Nitrobenzoyl | 65.2 |
| S4 | Furan-2-carbonyl | 63.4 |
Signaling Pathway Diagram: Potential Kinase Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Application 3: Amide Bond Formation for Bioactive Carboxamides
The carboxylic acid functionality of 2,5-Dibromothiophene-3-carboxylic acid is a key feature for synthesizing a variety of bioactive molecules through amide bond formation. This reaction is one of the most frequently used in medicinal chemistry.
Experimental Protocol: General Amide Coupling[3]
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid (1.0 equiv)
-
Amine (e.g., aniline derivative) (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (AcCN)
Procedure:
-
To a stirred solution of the amine (1.2 equiv) in acetonitrile, add 2,5-Dibromothiophene-3-carboxylic acid (1.0 equiv).
-
Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
-
Add DIPEA to adjust the pH if necessary.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
Caption: Workflow for amide bond formation.
Conclusion
2,5-Dibromothiophene-3-carboxylic acid is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its multiple functional groups allow for the construction of complex molecules with potential therapeutic applications, particularly as kinase inhibitors and anticancer agents. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound in the pursuit of novel drug discovery. Further derivatization of the thiophene core through methods like Suzuki coupling, combined with amide bond formation, opens up a vast chemical space for the development of new therapeutic agents.
References
Troubleshooting & Optimization
improving the yield and purity of 2,5-Dibromothiophene-3-carboxylic acid synthesis
Technical Support Center: Synthesis of 2,5-Dibromothiophene-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,5-dibromothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route to obtain high-purity 2,5-Dibromothiophene-3-carboxylic acid?
A1: A multi-step synthesis starting from commercially available 2,5-dibromothiophene is generally the most effective route. The key transformation involves a lithium-halogen exchange followed by carboxylation with carbon dioxide. This method offers good regioselectivity and can lead to high yields with proper optimization. Direct bromination of thiophene-3-carboxylic acid is not recommended as it preferentially yields the 5-bromo and subsequently the 2,5-dibromo isomers, which can be difficult to separate from other brominated species.
Q2: What are the critical parameters to control during the lithiation of 2,5-dibromothiophene?
A2: The critical parameters for a successful lithiation are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the highly reactive organolithium intermediate.
-
Low Temperature: The reaction should be maintained at a very low temperature, typically -78 °C, to prevent side reactions and decomposition of the lithiated species.[1]
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the organolithium reagent and intermediate.
-
Slow Addition of Reagents: The organolithium reagent should be added dropwise to the solution of 2,5-dibromothiophene to control the exothermicity of the reaction.
Q3: How can I effectively purify the final product, 2,5-Dibromothiophene-3-carboxylic acid?
A3: Purification can typically be achieved through a combination of techniques:
-
Acid-Base Extraction: After quenching the reaction, an acid-base workup can be used to separate the carboxylic acid product from neutral organic impurities, such as unreacted 2,5-dibromothiophene.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol).
-
Column Chromatography: If isomeric impurities are present, silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate with a small amount of acetic acid) can be effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive organolithium reagent. 2. Presence of moisture or protic impurities. 3. Reaction temperature too high. 4. Inefficient quenching with CO₂. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Maintain the reaction temperature at or below -78 °C during lithiation and carboxylation. 4. Use freshly crushed, high-purity dry ice or bubble dry CO₂ gas through the solution for an extended period. |
| Presence of Unreacted 2,5-Dibromothiophene | 1. Insufficient organolithium reagent. 2. Incomplete lithium-halogen exchange. | 1. Use a slight excess (1.05-1.1 equivalents) of the organolithium reagent. 2. Increase the reaction time for the lithiation step. |
| Formation of Symmetric Byproducts (e.g., bithiophenes) | 1. Reaction temperature is too high, leading to coupling reactions. | 1. Strictly maintain the reaction temperature at -78 °C. |
| Product is an Oily or Gummy Solid | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Perform a thorough acid-base extraction and recrystallize the product. 2. Dry the product under high vacuum for an extended period. |
| Difficult Purification | 1. Formation of isomeric byproducts. | 1. Optimize the regioselectivity of the lithiation by carefully controlling the temperature and addition rate. 2. Employ fractional crystallization or preparative HPLC for separation if standard methods fail. |
Experimental Protocols
Synthesis of 2,5-Dibromothiophene-3-carboxylic acid via Carboxylation of 2,5-Dibromothiophene
This protocol is a representative procedure based on established methods for the lithiation and carboxylation of aryl halides.
Materials:
-
2,5-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2,5-dibromothiophene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Carboxylation: While maintaining the temperature at -78 °C, rapidly add an excess of freshly crushed dry ice to the reaction mixture. Alternatively, bubble dry CO₂ gas through the solution for at least 1 hour.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system to yield pure 2,5-dibromothiophene-3-carboxylic acid.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 2,5-Dibromothiophene | 241.93 | 1.0 |
| n-Butyllithium | 64.06 | 1.05 |
| Carbon Dioxide | 44.01 | Excess |
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-Dibromothiophene-3-carboxylic acid.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 2,5-Dibromothiophene-3-carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the purification of 2,5-Dibromothiophene-3-carboxylic acid (CAS: 7311-70-8).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My final product is an off-white or yellowish powder, not the expected white crystalline solid. What is the likely cause and solution?
A: A discolored product often indicates the presence of residual bromine or other chromophoric impurities from the synthesis.
-
Troubleshooting Steps:
-
Wash: Ensure the crude product is thoroughly washed with ice-cold water to remove any residual acids or salts.
-
Recrystallization: Perform a recrystallization. A common solvent system is a mixture of ethanol and water.[1] Dissolve the crude solid in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly.
-
Activated Carbon: If the color persists after recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may slightly reduce the overall yield.
-
Q2: After synthesis, I have a crude solid that is difficult to filter and appears gummy. How can I resolve this?
A: A gummy or oily consistency suggests the presence of significant impurities, possibly unreacted starting materials or side-products, which are depressing the melting point of the mixture.
-
Troubleshooting Steps:
-
Solvent Trituration: Attempt to solidify the product by triturating (grinding the solid in a small amount of a solvent in which it is poorly soluble). Try a non-polar solvent like hexane. This can help wash away more soluble impurities and induce crystallization of the desired product.
-
Column Chromatography: If trituration fails, the most effective method is purification by silica gel column chromatography.[1] A solvent gradient of hexane and ethyl acetate is typically effective, with the more polar carboxylic acid eluting later.
-
Q3: My Thin Layer Chromatography (TLC) shows multiple spots. How do I identify the product and choose a purification method?
A: Multiple spots confirm the presence of impurities. The major spot, typically the one with lower Rf in polar solvent systems due to the carboxylic acid group, is likely your desired product.
-
Troubleshooting Steps:
-
Identify Spots: If possible, use co-spotting with available starting materials to identify them on the TLC plate.
-
Purification Choice:
-
If the spots are well-separated, column chromatography is the recommended method for isolating the pure compound.[1]
-
If the impurities are minor and have very different polarity, a carefully chosen recrystallization might be sufficient.
-
-
Frequently Asked Questions (FAQs)
Q: What are the common impurities in a typical synthesis of 2,5-Dibromothiophene-3-carboxylic acid?
A: Common impurities can include:
-
Starting Material: Unreacted 3-Thiophenecarboxylic acid.
-
Monobrominated Species: 2-Bromo-3-thiophenecarboxylic acid or 5-Bromo-3-thiophenecarboxylic acid.[1][2]
-
Over-brominated Species: Although less common if stoichiometry is controlled, trace amounts of tribromothiophene derivatives could be present.
-
Residual Bromine: Leftover from the bromination reaction, often causing discoloration.
Q: What is the expected purity and appearance of 2,5-Dibromothiophene-3-carboxylic acid?
A: Commercially available or properly purified 2,5-Dibromothiophene-3-carboxylic acid should be a white to off-white powder or crystalline solid.[3] High-purity samples typically exceed 96-99%.[3][4]
Q: What is a suitable solvent system for recrystallization?
A: A mixture of water and a water-miscible organic solvent is often effective. For similar brominated thiophene carboxylic acids, an ethanol-water mixture has been used successfully.[1] Recrystallization from water alone has also been reported for related compounds.[1][2] Always perform a small-scale solubility test to determine the optimal solvent and ratio.
Data Presentation
Table 1: Physical and Purity Specifications
| Property | Value | Source |
| CAS Number | 7311-70-8 | [3] |
| Synonyms | 2,5-Dibromo-3-thenoic Acid | |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 177-181°C | [3] |
| Typical Purity | >96% (GC) | [4] |
| High Purity | >99% | [3] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude 2,5-Dibromothiophene-3-carboxylic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution becomes slightly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold water or a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane) as the slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, then carefully add the dry silica with the adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. (e.g., start with 100% hexane, move to 5% ethyl acetate in hexane, then 10%, etc.).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,5-Dibromothiophene-3-carboxylic acid.
Visualizations
Caption: General experimental workflow for the purification of 2,5-Dibromothiophene-3-carboxylic acid.
Caption: A troubleshooting decision tree for common purification issues.
References
side reactions in the Stille coupling of 2,5-Dibromothiophene-3-carboxylic acid and their prevention
Welcome to the technical support center for the Stille coupling of 2,5-Dibromothiophene-3-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this specific cross-coupling reaction. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Stille coupling of 2,5-Dibromothiophene-3-carboxylic acid, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a significant amount of homo-coupled byproduct from my organostannane reagent. How can I minimize this side reaction?
A1: Homo-coupling of the organostannane is a common side reaction in Stille coupling.[1] It can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1]
Troubleshooting Steps:
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Optimize Catalyst and Ligands: The choice of palladium precursor and phosphine ligand can significantly influence the rates of cross-coupling versus homo-coupling. Using bulky phosphine ligands can sometimes suppress homo-coupling by sterically hindering the formation of the undesired dimer.
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Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can increase the likelihood of homo-coupling.
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Slow Addition: Adding the organostannane solution slowly to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular homo-coupling reaction.
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Reaction Temperature: Lowering the reaction temperature may decrease the rate of homo-coupling more significantly than the desired cross-coupling.
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Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can promote homo-coupling.[2]
Q2: I am concerned about potential decarboxylation of my starting material under the reaction conditions. Is this a likely side reaction and how can I prevent it?
A2: While palladium can catalyze decarboxylation, Stille coupling conditions are generally mild enough to be compatible with carboxylic acid functional groups.[3] However, at elevated temperatures, decarboxylation can become a competing reaction.
Troubleshooting Steps:
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Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Typical temperatures for Stille couplings range from 80-110 °C.
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Solvent Choice: The choice of solvent can influence the reaction temperature required. Solvents like THF or dioxane may allow for lower reaction temperatures compared to higher-boiling solvents like toluene or DMF.
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Protecting Group Strategy: If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling.
Q3: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity for mono-arylation?
A3: The two bromine atoms on 2,5-dibromothiophene-3-carboxylic acid have different reactivities. The bromine at the 5-position is generally more reactive than the bromine at the 2-position due to electronic effects of the carboxylic acid group. This inherent difference can be exploited to achieve selective mono-arylation.
Troubleshooting Steps:
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Stoichiometry Control: Use a stoichiometric amount or a slight deficiency (0.9-1.0 equivalents) of the organostannane reagent relative to the dibromothiophene.
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Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Shorter reaction times and lower temperatures will favor the formation of the mono-substituted product.
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Choice of Palladium Catalyst and Ligand: The catalyst system can influence the relative rates of the first and second coupling reactions. Less reactive catalysts may improve selectivity for mono-arylation.
Q4: My reaction is sluggish or does not go to completion. What are the possible reasons and solutions?
A4: Several factors can contribute to a slow or incomplete Stille coupling reaction.
Troubleshooting Steps:
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Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) catalysts can be sensitive to air and moisture. Consider using a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ.
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Solvent and Reagent Purity: Use anhydrous and degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst.
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Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands often enhance the reaction rate.
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Additives: The addition of copper(I) iodide (CuI) as a co-catalyst can sometimes accelerate the transmetalation step, which is often the rate-determining step in the Stille coupling. Lithium chloride (LiCl) can also be added to facilitate the reaction.
Quantitative Data Summary
While specific quantitative data for the side reactions of 2,5-Dibromothiophene-3-carboxylic acid in Stille coupling is not extensively reported, the following table summarizes typical yields for desired products and observed side products in similar systems. This data should be used as a general guideline.
| Reaction Type | Substrate | Organostannane | Desired Product Yield (%) | Homo-coupling Yield (%) | Other Side Products | Reference |
| Di-arylation | 2,5-dibromothiophene | 2-ethyl-4-methylthiazole | 79 | Not Reported | Mono-arylation (2%) | [4] |
| Di-arylation | 2,5-dibromothiophene | 4-methylthiazole | 82 | Not Reported | - | [4] |
| Di-arylation | 2,5-dibromo-3-methylthiophene | 2-ethyl-4-methylthiazole | 83 | Not Reported | - | [4] |
| Mono-arylation | 2,5-dibromo-3-hexylthiophene | various arylboronic acids (Suzuki) | 50-85 | Not Reported | - | [5] |
Key Experimental Protocols
Below are detailed methodologies for performing a selective mono-Stille coupling and a di-Stille coupling on a dibromothiophene derivative, which can be adapted for 2,5-Dibromothiophene-3-carboxylic acid.
Protocol 1: Selective Mono-Stille Coupling
This protocol is optimized for the synthesis of the mono-substituted product.
Materials:
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2,5-Dibromothiophene-3-carboxylic acid (1.0 equivalent)
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Organostannane reagent (1.0-1.2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)
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Optional: Additive (e.g., CuI, LiCl)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-Dibromothiophene-3-carboxylic acid and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
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Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted thiophene.
Protocol 2: Di-Stille Coupling
This protocol is optimized for the synthesis of the di-substituted product.
Materials:
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2,5-Dibromothiophene-3-carboxylic acid (1.0 equivalent)
-
Organostannane reagent (2.2-2.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a phosphine ligand (e.g., P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 2,5-Dibromothiophene-3-carboxylic acid, the palladium catalyst, and the phosphine ligand.
-
Degassing: Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.
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Reaction: Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and mono-substituted intermediate by TLC or GC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired di-substituted thiophene.
Visualizations
The following diagrams illustrate the key reaction pathway and a troubleshooting workflow.
Caption: Catalytic cycle of the Stille coupling and the major homo-coupling side reaction.
Caption: Troubleshooting workflow for the Stille coupling of 2,5-Dibromothiophene-3-carboxylic acid.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 2,5-Dibromothiophene-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling reaction of 2,5-Dibromothiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 2,5-Dibromothiophene-3-carboxylic acid is not working. What is the most common reason for failure?
The most critical factor for a successful Suzuki coupling with this substrate is the protection of the carboxylic acid group. The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction and the carboxylate can coordinate to the palladium catalyst, potentially deactivating it. Therefore, it is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to performing the Suzuki coupling.
Q2: How do I protect the carboxylic acid group of 2,5-Dibromothiophene-3-carboxylic acid?
A standard and effective method is esterification. For example, you can convert the carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst like sulfuric acid or by using a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in the presence of the desired alcohol.
Q3: Which catalyst is best for the Suzuki coupling of the esterified 2,5-Dibromothiophene-3-carboxylic acid?
Both Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used and effective catalysts for the Suzuki coupling of bromothiophenes.[1] Pd(PPh₃)₄ is a Pd(0) catalyst that can be used directly, while Pd(dppf)Cl₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The choice may depend on the specific boronic acid used and other reaction conditions. For sterically hindered substrates, catalysts with bulky phosphine ligands might be more effective.
Q4: What are the recommended bases and solvents for this reaction?
A variety of bases and solvents can be employed, often in aqueous mixtures. Common choices include:
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Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently used with good results.[2][3][4] The choice of base can influence the reaction rate and yield.
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Solvents: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water and toluene/water are common and effective solvent systems.[2] The organic solvent helps to dissolve the reactants, while water is often necessary to dissolve the inorganic base. The ratio of the organic solvent to water can be critical and may need optimization.[5]
Q5: How can I control the reaction to obtain a mono-arylated or di-arylated product?
The stoichiometry of the boronic acid is the primary factor in controlling the selectivity between mono- and di-arylation.
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For mono-arylation: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the arylboronic acid. This favors the reaction at one of the bromine positions, typically the more reactive 5-position.[6]
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For di-arylation: Use a larger excess of the arylboronic acid (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion at both bromine positions.[2][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Carboxylic acid group is not protected. | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the Suzuki coupling. |
| Inactive catalyst. | Use a fresh batch of catalyst. Ensure proper handling and storage to prevent degradation. Consider using a more active pre-catalyst. | |
| Inefficient base or solvent system. | Screen different bases (e.g., K₃PO₄, K₂CO₃) and solvent mixtures (e.g., dioxane/water, toluene/water) to find the optimal conditions for your specific substrates. | |
| Low reaction temperature. | Gradually increase the reaction temperature. Suzuki couplings of bromothiophenes are often performed at elevated temperatures (e.g., 80-110 °C). | |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are soluble at the reaction temperature. | |
| Formation of Side Products | Homocoupling of boronic acid: | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which can promote homocoupling. |
| Debromination (hydrodehalogenation): | This can be a significant side reaction, particularly in the presence of water.[5] Try to minimize the amount of water in the reaction or consider using anhydrous conditions if compatible with your base. | |
| Decarboxylation: | While less common under typical Suzuki conditions, decarboxylation of the thiophene carboxylic acid could occur at high temperatures. If you suspect this is an issue, protecting the carboxylic acid as an ester should prevent it. | |
| Difficulty in Achieving Di-substitution | Insufficient amount of boronic acid. | Use a larger excess of the boronic acid (at least 2.2 equivalents). |
| Reaction time is too short. | Increase the reaction time and monitor the progress by TLC or GC-MS. | |
| Steric hindrance after the first coupling. | A more active catalyst system with bulky ligands may be required to facilitate the second coupling. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of 2,5-dibromo-3-substituted thiophenes, which can serve as a starting point for optimizing the reaction of esterified 2,5-Dibromothiophene-3-carboxylic acid.
Table 1: Catalyst and Base Comparison for Di-arylation
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ (6) | K₃PO₄ (4) | Dioxane/H₂O | 90 | 12 | Moderate to Good | 2,5-dibromo-3-hexylthiophene |
| Pd(dppf)Cl₂ (3) | Na₂CO₃ (2 M aq.) | Toluene | 110-115 | 12-18 | Good | General Dihaloarenes |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 24 | Moderate to Excellent | 2,5-dibromothiophene |
Note: Yields are often dependent on the specific arylboronic acid used.
Table 2: Solvent System Comparison for Mono-arylation
| Solvent System (v/v) | Base | Catalyst | Temp. (°C) | Yield (%) | Substrate |
| Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 90 | Moderate to Good | 2,5-dibromo-3-hexylthiophene |
| Toluene/H₂O | K₃PO₄ | Pd(PPh₃)₄ | 90 | Moderate | 2,5-dibromo-3-hexylthiophene |
Experimental Protocols
Protocol 1: Esterification of 2,5-Dibromothiophene-3-carboxylic acid
This protocol describes the conversion of the carboxylic acid to its methyl ester.
-
Materials:
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2,5-Dibromothiophene-3-carboxylic acid
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Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalytic amount)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
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Dissolve 2,5-Dibromothiophene-3-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2,5-dibromo-3-thiophenecarboxylate.
-
Protocol 2: General Procedure for Suzuki Coupling of Methyl 2,5-dibromo-3-thiophenecarboxylate
This is a general starting point for the Suzuki coupling reaction. Optimization of specific parameters may be required.
-
Materials:
-
Methyl 2,5-dibromo-3-thiophenecarboxylate
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Arylboronic acid (1.1-1.2 eq. for mono-arylation, 2.2-2.5 eq. for di-arylation)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₃PO₄, 2-3 eq.)
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Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
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Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
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To a flame-dried Schlenk flask, add methyl 2,5-dibromo-3-thiophenecarboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
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Add the palladium catalyst under a positive flow of the inert gas.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for the Suzuki coupling of 2,5-Dibromothiophene-3-carboxylic acid.
Caption: A logical troubleshooting guide for common issues in the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Dibromothiophene-3-carboxylic Acid and Its Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2,5-Dibromothiophene-3-carboxylic acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2,5-Dibromothiophene-3-carboxylic acid?
A1: To ensure the long-term stability of 2,5-Dibromothiophene-3-carboxylic acid, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is crucial to protect the compound from light, as it is light-sensitive. The storage area should be dry and well-ventilated.
Q2: What are the common solvents for dissolving 2,5-Dibromothiophene-3-carboxylic acid?
A2: 2,5-Dibromothiophene-3-carboxylic acid is slightly soluble in methanol.[2] For reactions, more polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used, particularly for creating slurries or for subsequent reactions where it is consumed. Solubility may be limited in non-polar organic solvents.
Q3: Is 2,5-Dibromothiophene-3-carboxylic acid stable in aqueous solutions?
A3: The stability of 2,5-Dibromothiophene-3-carboxylic acid in aqueous solutions can be pH-dependent. In polar solvents like water, the stability may decrease due to changes in polarity and potential dissociation.[3] It is advisable to use freshly prepared aqueous solutions and to buffer them if pH control is critical for the experiment.
Q4: What are the primary degradation pathways for 2,5-Dibromothiophene-3-carboxylic acid derivatives?
A4: Thiophene derivatives are susceptible to degradation through several pathways. Oxidation of the sulfur atom in the thiophene ring can occur, potentially leading to the formation of sulfoxides or sulfones.[4] Given the presence of bromine atoms, these compounds can be light-sensitive, and photodegradation is a possibility.[3] The carbon-bromine bond can be labile under certain conditions, such as exposure to heat or light.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and reaction of 2,5-Dibromothiophene-3-carboxylic acid and its derivatives.
Issue 1: Discoloration of the solid compound during storage.
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Question: My solid 2,5-Dibromothiophene-3-carboxylic acid has turned from off-white to a yellowish or brownish color. Is it still usable?
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Answer: Discoloration often indicates degradation, possibly due to exposure to air, light, or moisture. It is highly recommended to assess the purity of the discolored material by techniques such as NMR or HPLC before use. If significant impurities are detected, purification (e.g., recrystallization) may be necessary. To prevent this, always store the compound under an inert atmosphere, in a dark, cool, and dry place.
Issue 2: Low or no yield in Suzuki cross-coupling reactions.
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Question: I am getting a low yield for my Suzuki coupling reaction using a derivative of 2,5-Dibromothiophene-3-carboxylic acid. What could be the issue?
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Answer: Low yields in Suzuki couplings with this substrate can arise from several factors:
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Catalyst Deactivation: The carboxylic acid group can coordinate with the palladium catalyst, potentially deactivating it.[5] Consider protecting the carboxylic acid as an ester before performing the coupling reaction.
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Oxygen Contamination: Rigorous degassing of solvents and reaction vessels is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.
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Base Selection: The choice and amount of base are critical. Ensure enough base is present to neutralize the carboxylic acid proton in addition to what is required for the catalytic cycle.
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Solvent System: The solubility of all reactants is important. A biphasic system (e.g., toluene/water or dioxane/water) is common, and vigorous stirring is necessary to ensure phase mixing.
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Issue 3: Difficulties in esterification of the carboxylic acid.
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Question: I am struggling to esterify 2,5-Dibromothiophene-3-carboxylic acid. The reaction is slow or does not go to completion. What can I do?
-
Answer: Esterification of aromatic carboxylic acids can sometimes be challenging. Here are a few troubleshooting steps:
-
Activation of the Carboxylic Acid: For slow reactions, consider converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the alcohol.
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Coupling Reagents: Use coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-Dimethylaminopyridine (DMAP) to facilitate the esterification.[6]
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Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediates or the ester product. Heating the reaction mixture may be necessary to drive the equilibrium towards the product.
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Issue 4: Inconsistent results in Stille cross-coupling reactions.
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Question: My Stille coupling reactions with 2,5-Dibromothiophene-3-carboxylic acid derivatives are giving inconsistent yields. What are the potential causes?
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Answer: Inconsistency in Stille couplings can be due to:
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Organotin Reagent Quality: Organotin reagents can degrade over time. Use fresh or recently purified reagents.
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Oxygen Sensitivity: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is set up under a strictly inert atmosphere.
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Tin Byproduct Removal: Tributyltin halides formed as byproducts can sometimes complicate purification. A potassium fluoride (KF) workup is often effective in removing these tin residues.
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Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction outcome.
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Data Presentation
Table 1: Representative Forced Degradation Study Results for 2,5-Dibromothiophene-3-carboxylic Acid
| Stress Condition | Reagent/Condition Details | Expected Observation | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl at 80°C for 24h | Minor degradation | Minimal decomposition, potential for minor impurities |
| Base Hydrolysis | 1 M NaOH at 80°C for 24h | Minor degradation | Formation of the corresponding sodium carboxylate salt |
| Oxidation | 3% H₂O₂ at RT for 24h | Significant degradation | Thiophene S-oxides, ring-opened products |
| Thermal Degradation | Solid state at 105°C for 48h | Minor discoloration and degradation | Decarboxylation products, debrominated species |
| Photodegradation | Solid-state exposure to UV light (254 nm) for 48h | Significant discoloration and degradation | Debrominated species, polymeric materials |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of 2,5-Dibromothiophene-3-carboxylic Acid
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of 2,5-Dibromothiophene-3-carboxylic acid and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Accurately weigh and dissolve 2,5-Dibromothiophene-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 80°C for 24 hours. Cool and neutralize with 1 M NaOH.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 80°C for 24 hours. Cool and neutralize with 1 M HCl.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.
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Thermal Degradation (Solution): Heat 2 mL of the stock solution at 80°C for 48 hours.
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Thermal Degradation (Solid): Place a thin layer of the solid compound in a petri dish and heat in an oven at 105°C for 48 hours. After exposure, prepare a 1 mg/mL solution of the stressed solid.
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Photodegradation (Solid): Place a thin layer of the solid compound in a petri dish and expose it to a UV light source (e.g., 254 nm) for 48 hours. After exposure, prepare a 1 mg/mL solution of the stressed solid.
3. Sample Analysis:
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For each stressed sample, dilute to a suitable concentration with the mobile phase of the analytical method (e.g., HPLC).
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Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
4. Data Evaluation:
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Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
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Identify and characterize any significant degradation products using techniques like LC-MS.
Visualizations
References
- 1. 2,5-Dibromothiophene-3-carboxylic acid | 7311-70-8 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China | Chemical Properties, Uses, Safety Data [quinoline-thiophene.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in the polymerization of 2,5-Dibromothiophene-3-carboxylic acid
Technical Support Center: Polymerization of 2,5-Dibromothiophene-3-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the polymerization of 2,5-Dibromothiophene-3-carboxylic acid. The content is tailored for professionals in chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization of 2,5-Dibromothiophene-3-carboxylic acid failing or resulting in very low yields?
A: The primary issue is the carboxylic acid group itself. The acidic proton is incompatible with the organometallic intermediates required for common cross-coupling polymerizations like Grignard Metathesis (GRIM), Kumada, or Suzuki reactions.[1] The Grignard reagents or other transmetalating agents will be quenched by the acid, preventing the polymerization from initiating or propagating.
Q2: What is the standard procedure to successfully polymerize this monomer?
A: The most effective strategy is a two-step "protect-and-deprotect" approach. First, the carboxylic acid is converted into an ester (e.g., a methyl or ethyl ester) to protect the acidic proton.[1][2] This esterified monomer can then be polymerized using standard methods. After polymerization, the ester groups on the polymer can be hydrolyzed back to carboxylic acids.[1]
Q3: Which polymerization method is recommended for the esterified monomer, Methyl 2,5-dibromothiophene-3-carboxylate?
A: Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst-Transfer Polycondensation (KCTP), is highly recommended.[3][4] This method is known for its simplicity, cost-effectiveness, and its ability to produce highly regioregular, head-to-tail (HT) coupled polythiophenes, which is crucial for achieving desirable electronic and physical properties.[5][6]
Q4: What are common side reactions that can lower the yield?
A: Even with a protected monomer, several side reactions can occur:
-
Premature Chain Termination: Caused by impurities like water or oxygen, which quench the reactive Grignard species or growing polymer chain.
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Catalyst Deactivation: Impurities can poison the nickel catalyst.
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Inefficient Metathesis: The initial reaction with the Grignard reagent produces two main regioisomers. The sterically hindered isomer is often not consumed during polymerization, which can limit the theoretical yield if its formation is too high.[5][7]
-
Homocoupling: Unwanted coupling of Grignard reagents can occur.
Troubleshooting Guide for Low Yields (with Esterified Monomer)
This section addresses issues encountered after switching to the recommended ester-protected monomer, Methyl 2,5-dibromothiophene-3-carboxylate.
Q5: I've esterified my monomer, but the yield is still poor. What are the most critical factors to check?
A: Low yields are almost always traced back to one of three areas: monomer purity, reagent quality, or reaction atmosphere. Use the following workflow to diagnose the issue.
References
Technical Support Center: Strategies to Avoid Decarboxylation of 2,5-Dibromothiophene-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of decarboxylation when working with 2,5-Dibromothiophene-3-carboxylic acid in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 2,5-Dibromothiophene-3-carboxylic acid is giving low yields or failing completely. What is the likely cause?
A1: The most probable cause is the decarboxylation of your starting material under the reaction conditions. The carboxylic acid group on the thiophene ring is susceptible to being lost as carbon dioxide, especially at elevated temperatures commonly used in cross-coupling reactions. This side reaction leads to the formation of 2,5-dibromothiophene, which will not participate in the desired coupling, thus lowering your yield.
Q2: At what temperatures does decarboxylation of 2,5-Dibromothiophene-3-carboxylic acid become a significant issue?
A2: While a precise temperature for the onset of decarboxylation can depend on the solvent, base, and catalytic system, it is generally observed that temperatures above 80-100°C significantly increase the rate of decarboxylation in many heteroaromatic carboxylic acids. Since many cross-coupling reactions, such as Suzuki, Sonogashira, and Heck, often require heating, this presents a common challenge.
Q3: What is the most effective strategy to prevent decarboxylation during these reactions?
A3: The most effective and widely adopted strategy is to protect the carboxylic acid functionality by converting it into an ester. Esterification of the carboxylic acid to its methyl, ethyl, or tert-butyl ester masks the acidic proton and increases the stability of the molecule at higher temperatures. This "protecting group" strategy allows for successful cross-coupling reactions with high yields, as the ester can be hydrolyzed back to the carboxylic acid in a subsequent step if required.
Q4: How do I choose the right ester protecting group?
A4: The choice of ester (methyl, ethyl, tert-butyl, etc.) depends on the overall synthetic route and the conditions you plan to use for subsequent reactions and deprotection.
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Methyl and Ethyl Esters: These are common choices and are generally stable under a wide range of cross-coupling conditions. They can be hydrolyzed back to the carboxylic acid using standard basic (e.g., LiOH, NaOH) or acidic conditions.
-
Tert-Butyl Esters: These are particularly useful if your molecule is sensitive to basic hydrolysis. Tert-butyl esters are stable to base but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid).
Q5: Can I perform an amide coupling directly with 2,5-Dibromothiophene-3-carboxylic acid without it decarboxylating?
A5: Direct amide coupling can also be challenging due to the temperatures often required for the reaction. However, using modern peptide coupling reagents that operate at or near room temperature can be a successful strategy. It is still crucial to carefully control the temperature and reaction time to minimize the risk of decarboxylation.
Troubleshooting Guide: Low Yields in Cross-Coupling Reactions
If you are experiencing low yields, the following workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for low yields in reactions with 2,5-Dibromothiophene-3-carboxylic acid.
Data Presentation: Successful Cross-Coupling of Ester Derivatives
Direct cross-coupling of the free acid is often low-yielding due to decarboxylation. The following tables summarize successful reaction conditions for the more stable ester derivatives of related brominated thiophenes, which serve as a strong indicator for successful reactions with the esters of 2,5-Dibromothiophene-3-carboxylic acid.
Table 1: Suzuki Coupling of Brominated Thiophene Derivatives
| Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,5-dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good |
| 2,5-dibromo-3-methylthiophene | Various arylboronic acids | Not specified | Not specified | Not specified | Not specified | 27-63[1] |
Table 2: Heck Coupling of Brominated Thiophene Derivatives
| Substrate | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromothiophene | Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 100-120 | Not specified |
| 3,4-Dibromothiophene-2-carbaldehyde | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Not specified |
Table 3: Sonogashira Coupling of Brominated Thiophene Derivatives
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,5-dibromo-3-iodothiophene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | TEA | Not specified | 0 | 82[2] |
| Aryl Bromide (general) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT - 60 | 75-95[3] |
Experimental Protocols
Protocol 1: Esterification of 2,5-Dibromothiophene-3-carboxylic Acid (General Procedure)
This protocol outlines a general method for the synthesis of methyl or ethyl esters.
Caption: General workflow for the esterification of 2,5-Dibromothiophene-3-carboxylic acid.
Materials:
-
2,5-Dibromothiophene-3-carboxylic acid
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Methanol or Ethanol (anhydrous)
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Concentrated Sulfuric Acid (catalytic amount)
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Sodium Bicarbonate solution (saturated)
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Brine
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Ethyl acetate or Diethyl ether
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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Dissolve 2,5-Dibromothiophene-3-carboxylic acid in an excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
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Dissolve the residue in ethyl acetate or diethyl ether and wash with a saturated solution of sodium bicarbonate, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
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Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Suzuki Coupling of an Ester of 2,5-Dibromothiophene-3-carboxylic Acid (General Procedure)
This protocol is adapted from successful couplings of similar substrates.[4]
Materials:
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Ester of 2,5-Dibromothiophene-3-carboxylic acid (e.g., methyl ester)
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Arylboronic acid (1.1 - 2.5 equivalents)
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Pd(PPh₃)₄ (0.02 - 0.05 equivalents)
-
Potassium Phosphate (K₃PO₄) or another suitable base (2-3 equivalents)
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1,4-Dioxane
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Water
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ester of 2,5-Dibromothiophene-3-carboxylic acid, the arylboronic acid, Pd(PPh₃)₄, and the base.
-
Add 1,4-dioxane and a small amount of water.
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Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
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Heat the reaction mixture to 90-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
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Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of an Ester of 2,5-Dibromothiophene-3-carboxylic Acid (General Procedure)
This protocol is a general guide based on established Sonogashira reactions.[2][3]
Materials:
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Ester of 2,5-Dibromothiophene-3-carboxylic acid
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Terminal alkyne (1.2 - 1.5 equivalents)
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PdCl₂(PPh₃)₂ (0.01 - 0.05 equivalents)
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Copper(I) Iodide (CuI) (0.02 - 0.1 equivalents)
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Triethylamine (TEA) or Diisopropylamine (DIPEA) (as base and/or solvent)
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Anhydrous THF or DMF
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Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the ester of 2,5-Dibromothiophene-3-carboxylic acid, PdCl₂(PPh₃)₂, and CuI in anhydrous THF or DMF.
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Add the amine base, followed by the terminal alkyne via syringe.
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Stir the reaction at room temperature or with gentle heating (40-60°C) and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalysts.
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Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
References
Technical Support Center: Purification of Polymers Derived from 2,5-Dibromothiophene-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purification of polymers synthesized from 2,5-Dibromothiophene-3-carboxylic acid and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your thiophene-based polymer.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Final polymer product has a dark or abnormal color (e.g., grey, black). | Residual polymerization catalyst (e.g., Palladium, Nickel).[1] | 1. Filter the polymer solution through a pad of Celite® before precipitation to remove heterogeneous catalyst residues.[1]2. Treat the polymer solution with a metal scavenger (e.g., silica-based thiols) to remove soluble catalyst species.[2]3. Perform multiple reprecipitations, as trace catalyst can be trapped within the polymer matrix.[3] |
| NMR analysis shows sharp peaks corresponding to unreacted monomer or small molecules. | Incomplete removal of starting materials, ligands, or by-products.[4] | 1. For acidic monomers: Wash the crude polymer solution with a dilute aqueous base (e.g., NaHCO₃ solution) to deprotonate and extract the carboxylic acid monomer into the aqueous phase.[5][6]2. Soxhlet Extraction: Perform sequential Soxhlet extraction with solvents that dissolve the impurities but not the polymer (e.g., methanol, acetone, hexane).[7]3. Dialysis: For higher molecular weight polymers, dialysis against a suitable solvent can effectively remove small molecule impurities.[3][8] |
| Low yield of purified polymer after precipitation. | 1. The polymer has some solubility in the chosen non-solvent.2. The initial polymer solution was too dilute.3. Precipitation was incomplete. | 1. Select a non-solvent in which the polymer is completely insoluble. Test on a small scale first.[8]2. Concentrate the initial polymer solution before adding it to the non-solvent.[3]3. Use a larger volume of non-solvent (e.g., 10x the volume of the polymer solution).[3]4. Cool the precipitation mixture in an ice bath to maximize recovery.[5] |
| The polymer seems to degrade or change properties during purification. | 1. Exposure to incompatible solvents.2. Prolonged heating during Soxhlet extraction.3. Exposure to oxygen, especially for conjugated polymers.[1] | 1. Ensure all solvents are pure and will not react with the polymer's functional groups.2. If using Soxhlet extraction, choose a solvent with a lower boiling point or reduce the extraction time.3. Perform purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[1] |
| Gel Permeation Chromatography (GPC) shows a broad or bimodal molecular weight distribution. | Presence of low molecular weight oligomers or polymer fractions. | 1. Fractional Precipitation: Gradually add a non-solvent to the polymer solution. Higher molecular weight fractions will precipitate first, allowing for the separation of different chain lengths.[8][]2. Preparative GPC/SEC: If available, this technique can separate polymer fractions based on their size.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in polymers derived from 2,5-Dibromothiophene-3-carboxylic acid?
A1: The crude product of polymerization may contain several types of impurities, including residual metal catalysts (like palladium from Stille or Suzuki couplings), phosphine ligands, unreacted monomers, and low molecular weight oligomers.[4][7] These impurities can significantly affect the polymer's optical, electronic, and mechanical properties.[][10]
Q2: Which purification method is best for my polymer?
A2: The choice of method depends on the polymer's solubility, molecular weight, and the nature of the impurities. Reprecipitation is the most common and straightforward technique.[3][] For more rigorous purification, especially to remove oligomers and trapped impurities, sequential Soxhlet extraction is highly effective.[7] The table below summarizes the most common techniques.
Table 1: Comparison of Polymer Purification Techniques
| Purification Method | Principle of Separation | Targets | Advantages | Limitations |
| Reprecipitation | Differential solubility of polymer and impurities in a solvent/non-solvent pair.[3] | Monomers, catalysts, salts, ligands. | Fast, simple, and widely applicable.[3] | May trap impurities within the precipitated polymer; less effective for removing oligomers.[10] |
| Soxhlet Extraction | Continuous washing with a solvent that selectively dissolves impurities.[7] | Monomers, oligomers, catalyst residues. | Highly efficient for removing deeply trapped impurities; can narrow molecular weight distribution.[10] | Can be slow; requires the polymer to be insoluble in the extraction solvent; risk of thermal degradation. |
| Column Chromatography | Adsorption or size exclusion principles to separate components.[3] | Oligomers, closely related polymer structures. | Can achieve very high purity and separate by molecular weight.[5] | Can be low-throughput; potential for polymer decomposition on stationary phases like silica gel.[5] |
| Dialysis | Size-based separation using a semi-permeable membrane.[8] | Small molecules (salts, monomers, solvents). | Gentle method, suitable for high molecular weight, soluble polymers.[11] | Slow; not effective for removing oligomers or high MW impurities; depends on polymer solubility.[8][11] |
| Acid-Base Extraction | Utilizes the acidic nature of the carboxylic acid group on the monomer.[6] | Unreacted 2,5-Dibromothiophene-3-carboxylic acid. | Highly specific for removing acidic impurities from the neutral polymer. | Only applicable for removing acidic monomers from the final polymer. |
Q3: How can I confirm the purity of my final polymer product?
A3: A combination of characterization techniques is recommended. Nuclear Magnetic Resonance (NMR) is essential for confirming the polymer structure and identifying residual monomers or organic impurities.[8] Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the molecular weight and polydispersity index (PDI), giving an indication of the presence of oligomers.[3] To quantify residual metal catalyst, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required.[2]
Q4: My polymer is functionalized with a carboxylic acid group. Does this require special purification considerations?
A4: Yes. The carboxylic acid group can alter the polymer's solubility profile. It also provides a useful handle for purification. For instance, you can wash a solution of the polymer in an organic solvent with a basic aqueous solution to remove the unreacted acidic monomer.[5][6] However, be aware that the polymer itself might become soluble in basic aqueous solutions if the density of carboxylic acid groups is high, which could lead to product loss during extraction.
Experimental Protocols
Protocol 1: Standard Polymer Reprecipitation
This protocol describes a general method for purifying polymers by precipitating them from a solution.[3]
-
Dissolution: Dissolve the crude polymer in a suitable good solvent (e.g., chloroform, THF, chlorobenzene) to create a solution of approximately 5-10% (w/v). Stir until the polymer is fully dissolved.
-
Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred non-solvent (e.g., methanol, hexane, cold ethyl ether). The volume of the non-solvent should be at least 10 times the volume of the polymer solution.[3] A cloudy precipitate should form immediately.
-
Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation and to help wash away impurities from the polymer surface.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected polymer cake on the filter with fresh, cold non-solvent to remove any remaining dissolved impurities.
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Drying: Dry the purified polymer under vacuum at an appropriate temperature until a constant weight is achieved.
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Repeat: For higher purity, this process can be repeated 2-3 times.[8]
Protocol 2: Sequential Soxhlet Extraction
This protocol is adapted from methods used for purifying functionalized polythiophenes and is effective for removing a wide range of impurities.[7]
-
Thimble Preparation: Place the crude polymer powder into a cellulose extraction thimble and place the thimble inside the Soxhlet apparatus.
-
Sequential Extraction: Perform sequential extractions using a series of solvents with increasing polarity or solvent power. A typical sequence for polythiophenes is:
-
Methanol: To remove residual salts and very polar impurities.
-
Acetone: To remove monomers and some oligomers.
-
Hexane: To remove non-polar small molecules and oligomers.
-
-
Extraction of Target Polymer: After washing with the non-solvents, replace the extraction solvent with a good solvent for the polymer (e.g., tetrahydrofuran (THF) or chloroform) to extract the desired polymer from any insoluble residues (like catalyst particles) left in the thimble.[7]
-
Recovery: Collect the polymer solution from the boiling flask.
-
Final Precipitation: Concentrate the collected solution and precipitate the purified polymer into a non-solvent (e.g., methanol) as described in Protocol 1.
-
Drying: Collect and dry the final polymer product under vacuum.
Visualized Workflows
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles [jstage.jst.go.jp]
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions of 2,5-Dibromothiophene-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving 2,5-Dibromothiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with 2,5-Dibromothiophene-3-carboxylic acid?
A1: The primary challenges stem from the presence of the carboxylic acid group and the differential reactivity of the two bromine atoms. The carboxylic acid can lead to solubility issues and can react with basic reagents, necessitating careful selection of reaction conditions. The bromine at the 5-position is generally more reactive than the bromine at the 2-position, which can be exploited for selective mono-functionalization but requires precise control for di-substitution.
Q2: How does the carboxylic acid group affect the choice of base in a Suzuki-Miyaura coupling?
A2: The acidic proton of the carboxylic acid will react with the base. Therefore, at least one extra equivalent of base is required to neutralize the carboxylic acid, in addition to the amount needed for the catalytic cycle. Failure to do so can result in poor or no catalytic turnover. Furthermore, the resulting carboxylate salt may have limited solubility in common organic solvents, potentially slowing down the reaction.
Q3: Should I protect the carboxylic acid group before performing the cross-coupling reaction?
A3: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and often recommended strategy. This approach circumvents the solubility and basicity issues associated with the free carboxylic acid, leading to more reproducible and higher yields. The ester can be hydrolyzed back to the carboxylic acid post-coupling.
Q4: Which palladium catalyst is a good starting point for a Suzuki-Miyaura coupling of this substrate?
A4: For Suzuki-Miyaura couplings of dibromothiophenes, Pd(PPh₃)₄ is a frequently used and robust catalyst.[1][2] Other common choices include Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, particularly for more challenging couplings.[3]
Q5: What are common side reactions to watch out for?
A5: Common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often promoted by strong bases and water.[4]
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Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the dibromothiophene. This can be minimized by ensuring an oxygen-free environment.[3]
-
Dehalogenation: The removal of a bromine atom without coupling, which can be an issue under certain conditions.
Q6: How can I achieve selective mono-arylation at the 5-position?
A6: The C5 position of 2,5-dibromo-3-substituted thiophenes is typically more reactive than the C2 position.[5] To achieve selective mono-arylation at the C5 position, use a 1:1 stoichiometry of the boronic acid to the 2,5-dibromothiophene-3-carboxylic acid. Careful monitoring of the reaction is crucial to prevent double substitution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or poisoned catalyst. | Ensure starting materials are pure. Degas the reaction mixture thoroughly to remove oxygen. Use a fresh batch of catalyst and store it under an inert atmosphere. |
| Suboptimal catalyst loading. | Screen catalyst loading from 1-5 mol%. For challenging substrates, a higher loading may be necessary. | |
| Incorrect ligand or base. | The choice of ligand is critical; bulky, electron-rich phosphine ligands can enhance catalyst activity. The strength and solubility of the base significantly impact the reaction outcome. Screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][2][6] | |
| Poor substrate solubility due to the carboxylic acid. | Consider protecting the carboxylic acid as an ester. Alternatively, screen different solvent systems, such as mixtures of dioxane/water or toluene/water, to improve solubility of the carboxylate salt.[1][2] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., Argon or Nitrogen) and maintain a positive pressure throughout the reaction.[3] |
| Use of a Pd(II) precatalyst without an efficient in-situ reduction. | Add a mild reducing agent or switch to a Pd(0) catalyst like Pd(PPh₃)₄.[3] | |
| Protodeboronation of Boronic Acid | Use of a strong base in aqueous media. | Switch to a milder base like K₂CO₃ or KF.[4] |
| Presence of excess water. | Use anhydrous solvents and dried reagents.[4] | |
| Reaction temperature is too high. | Lower the reaction temperature. This may require a more active catalyst system to maintain a reasonable reaction rate.[4] | |
| Formation of Both Mono- and Di-substituted Products When Mono-substitution is Desired | Over-reaction due to prolonged reaction time or excess boronic acid. | Use a strict 1:1 stoichiometry of the coupling partners. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
| Reaction Stalls After Mono-substitution | Decreased reactivity of the second bromine atom. | Increase the reaction temperature and/or switch to a more active catalyst system (e.g., one with a bulky, electron-rich ligand) for the second coupling step. |
Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling of 2,5-Dibromothiophenes
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [1][2] |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene | 110 | 12 | 70-85 | [2] |
| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | Substrate Dependent | [6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80-100 | 12-24 | Good to Excellent | [3] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2,5-dibromothiophene-3-carboxylic acid (or its ester derivative) (1.0 equiv.), the arylboronic acid (1.1 equiv. for mono-coupling, 2.2 equiv. for di-coupling), and the base (e.g., K₃PO₄, 3.0 equiv. for the ester, 4.0 equiv. for the free acid).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
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Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2,5-dibromothiophene-3-carboxylic acid (or its ester) (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the organostannane reagent (1.1 equiv. for mono-coupling, 2.2 for di-coupling) via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring, monitoring the reaction progress.
-
Work-up and Purification: After cooling, dilute with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts. Separate the organic layer, dry, concentrate, and purify by chromatography.
Protocol for Sonogashira Coupling
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Reaction Setup: To a dry flask, add 2,5-dibromothiophene-3-carboxylic acid (or its ester) (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), an amine base (e.g., triethylamine, 2.0-3.0 equiv.), and the terminal alkyne (1.1 equiv. for mono-coupling, 2.2 for di-coupling).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring for completion.
-
Work-up and Purification: Dilute with an organic solvent, wash with water and brine, dry, concentrate, and purify by chromatography.
Visualizations
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 2,5-Dibromothiophene-3-carboxylic Acid in Polymer Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dibromothiophene-3-carboxylic acid in polymerization experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the polymerization of 2,5-Dibromothiophene-3-carboxylic acid, with a focus on the impact of monomer impurities on polymer properties.
Issue 1: Low Polymer Molecular Weight (Mn) and/or High Polydispersity (PDI)
Question: My polymerization reaction is resulting in a polymer with a lower-than-expected molecular weight and a broad PDI. What could be the cause?
Answer: Low molecular weight and high PDI are often indicative of impurities in the 2,5-Dibromothiophene-3-carboxylic acid monomer that can terminate the polymer chain growth prematurely or alter the reaction kinetics.
Potential Causes and Solutions:
| Impurity Type | Origin | Effect on Polymerization | Suggested Action |
| Mono-brominated Species | Incomplete bromination during monomer synthesis. A common example is 5-bromothiophene-3-carboxylic acid. | Acts as a chain terminator, as it can only react at one end, leading to shorter polymer chains and consequently, a lower average molecular weight. | Purify the monomer using techniques like recrystallization or column chromatography to remove the mono-brominated impurity.[1] |
| Tri-brominated Species | Over-bromination during monomer synthesis, leading to species like 2,3,5-tribromothiophene derivatives. | Can act as a branching point, leading to a more complex polymer architecture and a broader PDI. | Careful control of stoichiometry during bromination is crucial. Purification via recrystallization can help in isolating the desired di-bromo monomer.[2] |
| Residual Starting Material | Unreacted thiophene-3-carboxylic acid from the initial synthesis. | This non-functionalized molecule will not participate in the polymerization and can be difficult to remove from the final polymer, acting as a plasticizer and affecting film morphology. | Ensure complete conversion during the monomer synthesis and purify the product thoroughly before polymerization. |
| Residual Solvents or Water | Incomplete drying of the monomer after purification. | Can interfere with organometallic catalysts (e.g., in Stille or Suzuki coupling), leading to inefficient polymerization and lower molecular weights. | Dry the monomer rigorously under vacuum before use. |
Issue 2: Poor Optoelectronic Performance of the Final Polymer
Question: My polymer film is showing poor performance in terms of charge carrier mobility or has a quenched fluorescence. Could this be related to monomer impurities?
Answer: Yes, residual impurities, particularly metallic residues from the synthesis or purification steps, can significantly impact the optoelectronic properties of conjugated polymers.
Potential Causes and Solutions:
| Impurity Type | Origin | Effect on Polymer Properties | Suggested Action |
| Residual Catalyst | Incomplete removal of catalysts (e.g., Palladium from Stille/Suzuki coupling, or Zinc from Grignard Metathesis) used in monomer or polymer synthesis. | These metallic impurities can act as charge traps or quenching sites, reducing charge carrier mobility and fluorescence quantum yield.[3] | Purify the final polymer thoroughly using techniques like Soxhlet extraction with different solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues.[4] |
| Inorganic Salts | By-products from the polymerization reaction (e.g., zinc bromide). | These salts can alter the absorption spectrum of the polymer and quench fluorescence.[3] | Wash the polymer precipitate thoroughly with appropriate solvents to remove any soluble inorganic salts. |
| Oxidized Species | Exposure of the monomer or polymer to air and light. | Can introduce defects in the conjugated backbone, disrupting electronic delocalization and degrading performance. | Store the monomer and polymer under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available 2,5-Dibromothiophene-3-carboxylic acid?
A1: Common impurities can include mono-brominated thiophene-3-carboxylic acid, over-brominated species (like tribromothiophene derivatives), and unreacted starting materials such as thiophene-3-carboxylic acid.[1][2] The purity of the monomer is critical, and a purity of 99% or higher is often essential for achieving high-performance polymers.[5]
Q2: How can I purify 2,5-Dibromothiophene-3-carboxylic acid before polymerization?
A2: Recrystallization is a common and effective method for purifying 2,5-Dibromothiophene-3-carboxylic acid. Solvents such as a mixture of ethanol and water can be effective.[1] For more persistent impurities, column chromatography on silica gel may be necessary.
Q3: How does the carboxylic acid group affect the polymerization process?
A3: The acidic proton of the carboxylic acid group can be incompatible with certain polymerization catalysts, particularly those used in classic transition metal-catalyzed reactions.[4] To circumvent this, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) before polymerization.[4][6] The ester can then be hydrolyzed back to the carboxylic acid in a post-polymerization modification step if desired.
Q4: What analytical techniques are best for assessing the purity of the monomer and the quality of the resulting polymer?
A4: For the monomer, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying organic impurities. For the polymer, Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[1][7] NMR spectroscopy of the polymer can provide information about its regioregularity and end groups.[8][9]
Experimental Protocols
Protocol 1: Purification of 2,5-Dibromothiophene-3-carboxylic Acid by Recrystallization
-
Dissolve the crude 2,5-Dibromothiophene-3-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Characterization of Polymer by Gel Permeation Chromatography (GPC)
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or dichlorobenzene) at a known concentration.
-
Ensure the GPC system is equilibrated with the same solvent at a constant flow rate and temperature.
-
Calibrate the instrument using a series of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene standards).
-
Inject the polymer solution into the GPC system.
-
Analyze the resulting chromatogram to determine the molecular weight distribution (Mn, Mw, and PDI) relative to the standards.
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Impact of impurities on polymer properties.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Validation & Comparative
Comparative Performance of OFETs: 2,5-Dibromothiophene vs. 2,5-Dibromothiophene-3-carboxylic acid as Precursors
A guide for researchers and drug development professionals on the performance of Organic Field-Effect Transistors (OFETs) derived from two key thiophene-based precursors.
This guide provides a comparative analysis of the performance of Organic Field-Effect Transistors (OFETs) utilizing semiconducting polymers derived from two different starting materials: 2,5-Dibromothiophene and 2,5-Dibromothiophene-3-carboxylic acid. While extensive research has been conducted on polymers derived from 2,5-Dibromothiophene, most notably poly(3-hexylthiophene) (P3HT), there is a significant lack of reported data on the use of polymers directly synthesized from 2,5-Dibromothiophene-3-carboxylic acid as the active semiconductor layer in OFETs. This guide will present a comprehensive overview of the well-established performance of P3HT-based OFETs and discuss the potential implications of incorporating a carboxylic acid moiety based on available literature.
Performance Data: A Tale of Two Precursors
A direct quantitative comparison of OFET performance is challenging due to the limited availability of data for polymers derived from 2,5-Dibromothiophene-3-carboxylic acid. The primary focus of research for this carboxylated monomer has been on modifying polymer properties such as solubility, air stability, and for applications in organic electrochemical transistors (OECTs), rather than as the primary charge-transporting material in OFETs.
In contrast, polymers derived from 2,5-Dibromothiophene, particularly through its alkylated derivative 2,5-dibromo-3-hexylthiophene, have led to the development of poly(3-hexylthiophene) (P3HT), one of the most extensively studied and characterized organic semiconductors. The performance of P3HT-based OFETs is well-documented and serves as a benchmark in the field.
OFET Performance of Poly(3-hexylthiophene) (P3HT)
The following table summarizes typical performance metrics for OFETs fabricated using P3HT as the active semiconductor layer. These values can vary depending on the specific device architecture, fabrication conditions, and dielectric materials used.
| Performance Metric | Reported Values |
| Hole Mobility (µ) | 0.01 - 0.24 cm²/Vs |
| On/Off Ratio | 10³ - 10⁷ |
| Threshold Voltage (Vth) | -2 to 10 V |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the fabrication and characterization of P3HT-based OFETs, which could serve as a foundation for testing new polymers.
P3HT OFET Fabrication Protocol
-
Substrate Cleaning: Silicon wafers with a thermally grown SiO₂ layer (300 nm) are commonly used as the substrate and gate dielectric. The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 10-15 minutes each. They are then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove any organic residues and to create a hydrophilic surface.
-
Surface Modification: To improve the interface between the dielectric and the semiconductor, a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) is often applied. The cleaned substrates are immersed in a 0.01 M solution of OTS in toluene for 16 hours in a nitrogen-filled glovebox. After immersion, the substrates are rinsed with toluene, acetone, and isopropanol to remove any excess OTS and then dried.
-
Semiconductor Deposition: A solution of regioregular P3HT (e.g., 10 mg/mL in a 98:2 mixture of chloroform and 1,2,4-trichlorobenzene) is then deposited onto the OTS-treated substrate via spin-coating. A typical spin-coating condition is 1500 rpm for 60 seconds. This is followed by annealing the film at 100-120°C for 30 minutes in a nitrogen atmosphere to improve the crystallinity and morphology of the polymer film.
-
Electrode Deposition: Gold source and drain electrodes (typically 40-50 nm thick) are then thermally evaporated onto the P3HT film through a shadow mask. The channel length and width are defined by the mask, with common dimensions being 50 µm and 1.5 mm, respectively.
OFET Characterization Protocol
The electrical characterization of the fabricated OFETs is typically performed in a nitrogen atmosphere or under vacuum using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).
-
Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant high drain-source voltage (in the saturation regime).
The key performance metrics are extracted from these characteristics:
-
Field-Effect Mobility (µ): Calculated from the slope of the (I_D)^1/2 vs. V_GS plot in the saturation regime using the standard FET equation: I_D = (W/2L)µC_i(V_GS - V_th)²
-
On/Off Ratio: The ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the (I_D)^1/2 vs. V_GS plot to I_D = 0.
The Role of the Carboxylic Acid Moiety
While OFETs with a poly(thiophene-3-carboxylic acid)-based active layer are not well-documented, the inclusion of carboxylic acid groups in polythiophenes has been explored for several purposes:
-
Improved Air Stability: The electron-withdrawing nature of the carboxylate group can lower the HOMO level of the polymer, making it more resistant to oxidation and thereby improving the air stability of the device.
-
Enhanced Solubility: Carboxylic acid functionalization can improve the solubility of the polymer in polar solvents, which can be advantageous for certain processing techniques.
-
Surface Modification: Polymers with carboxylic acid groups, such as poly[3-(6-carboxyhexyl)thiophene-2,5-diyl] (P3HT-COOH), have been used to form self-assembled monolayers on gate electrodes. This has been shown to create a favorable interface for the deposition of the active semiconductor layer (e.g., P3HT), leading to OFETs with high performance, including a high mobility of 7.21 × 10⁻² cm² V⁻¹ s⁻¹, an on/off ratio of ~10⁴, and a very low threshold voltage of -0.2 V.
Comparative Pathway Diagram
The following diagram illustrates the synthetic pathways from the two precursor molecules and the resulting applications, highlighting the current state of research.
Caption: Synthetic pathways and applications of polymers derived from 2,5-Dibromothiophene and its carboxylic acid derivative.
Conclusion and Future Outlook
Conversely, the use of polymers synthesized from 2,5-Dibromothiophene-3-carboxylic acid as the active channel in OFETs is an area that remains largely unexplored in published literature. While the carboxylic acid functionality has been shown to impart beneficial properties such as improved air stability and the ability to functionalize surfaces, its direct impact on charge transport in an OFET configuration has not been quantified.
This represents a significant research opportunity. Future work could focus on the synthesis of soluble poly(thiophene-3-carboxylic acid) derivatives and the fabrication and characterization of OFETs using these materials. Such studies would provide valuable insights into the structure-property relationships of functionalized polythiophenes and could lead to the development of new organic semiconductors with enhanced stability and performance. For researchers and professionals in drug development, where stable and reliable biosensors are critical, the development of air-stable organic semiconductors is of particular interest.
A Comparative Guide to the Properties of Polymers from 2,5-Dibromothiophene-3-carboxylic acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key properties of polymers derived from 2,5-dibromothiophene-3-carboxylic acid and its corresponding methyl ester. Understanding the distinct characteristics of these polymers is crucial for their application in organic electronics, sensor technology, and as matrices in advanced analytical techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Introduction
Polythiophenes are a well-studied class of conducting polymers with tunable electronic and optical properties. The functionalization of the thiophene ring at the 3-position allows for the incorporation of various side chains, which significantly influences the polymer's solubility, processability, and ultimately its performance in devices. This guide focuses on the comparative analysis of two such derivatives: a polythiophene with a carboxylic acid side chain (P3DDT-COOH) and its methyl ester precursor (P3DDT-COOMe). The presence of the carboxylic acid group, in particular, can impart unique functionalities, such as proton-donating capabilities and altered electronic properties, making it a subject of considerable research interest.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the polymers derived from 2,5-dibromothiophene-3-carboxylic acid and its methyl ester. The data is compiled from published research and highlights the differences in their molecular weight, electronic, and optical properties.
| Property | Polymer with Methyl Ester Side Chain (P3DDT-COOMe) | Polymer with Carboxylic Acid Side Chain (P3DDT-COOH) |
| Molecular Weight & Polydispersity | ||
| Number-Average Molecular Weight (Mn) (GPC) | Not explicitly stated in search results | Not explicitly stated in search results |
| Weight-Average Molecular Weight (Mw) (GPC) | Not explicitly stated in search results | Not explicitly stated in search results |
| Polydispersity Index (PDI) (GPC) | Not explicitly stated in search results | Not explicitly stated in search results |
| Electronic Properties | ||
| Highest Occupied Molecular Orbital (HOMO) | -5.66 eV[1] | -5.82 eV[1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.93 eV[1] | -3.96 eV[1] |
| Ionization Potential (IP) | 7.79 eV[1] | 8.00 eV[1] |
| Optical Properties | ||
| Maximum Absorption Wavelength (λmax) | 437 nm[1] | 436 nm[1] |
| Thermal Properties | ||
| Thermal Stability (TGA) | Data not available in search results | Copolymers with increasing thiophene-3-acetic acid content show a decrease in the 5% weight-loss temperature from 310 to 250 °C.[2] |
Experimental Protocols
The synthesis of these polymers typically involves a two-step process: the polymerization of the methyl ester monomer followed by a post-polymerization hydrolysis to yield the carboxylic acid functionalized polymer. This approach is often preferred as the carboxylic acid group can be incompatible with many transition metal-catalyzed polymerization reactions.[1]
Synthesis of Poly(methyl 2,5-dibromothiophene-3-carboxylate) via Stille Polymerization
The synthesis of the methyl ester polymer (P3DDT-COOMe) is achieved through a Stille-type polycondensation.[1] While a detailed, step-by-step protocol was not available in the provided search results, a general procedure can be outlined:
-
Monomer Synthesis: 2,5-Dibromothiophene-3-carboxylate is synthesized by the bromination of commercially available methyl thiophene-3-carboxylate.[1] The other monomer required for the A-A/B-B type polycondensation is a distannylated bithiophene, such as (3,3″-didodecyl-[2,2″-bithiophene]-5,5′-diyl)bis(trimethylstannane).[1]
-
Polymerization: The dibrominated and distannylated monomers are reacted in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, like tris(o-tolyl)phosphine.[1]
-
Work-up: The polymerization is typically terminated by end-capping. The resulting polymer is then precipitated in a non-solvent like methanol and purified through Soxhlet extraction to remove low molecular weight fractions.[1]
Synthesis of Poly(2,5-dibromothiophene-3-carboxylic acid) via Hydrolysis
The carboxylic acid functionalized polymer (P3DDT-COOH) is obtained by the hydrolysis of the methyl ester precursor.[1] A general protocol involves:
-
Reaction: The P3DDT-COOMe polymer is dissolved in a suitable solvent.
-
Hydrolysis: A base, such as sodium hydroxide or potassium hydroxide, is added to the polymer solution to cleave the methyl ester group.
-
Acidification: The reaction mixture is then acidified to protonate the carboxylate salt and yield the final carboxylic acid polymer.
-
Purification: The polymer is purified by precipitation and washing to remove any remaining salts and impurities.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the monomers and the final polymers.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Employed to identify the functional groups present in the polymers, particularly the ester and carboxylic acid moieties.[1]
-
Gel Permeation Chromatography (GPC): Utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.[1]
-
Cyclic Voltammetry (CV): Performed to determine the HOMO and LUMO energy levels of the polymers.[1]
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polymers.
-
UV-Vis Spectroscopy: Employed to determine the optical properties, including the maximum absorption wavelength (λmax), of the polymers in solution or as thin films.[1]
Mandatory Visualization
Caption: Logical workflow from monomers to final polymer properties.
Conclusion
The choice between utilizing a polythiophene with a methyl ester side chain versus a carboxylic acid side chain has significant implications for the material's properties and potential applications. The carboxylic acid derivative exhibits a lower HOMO energy level and a higher ionization potential, which can be attributed to the electron-withdrawing nature of the -COOH group being stronger than the -COOMe group.[1] These differences in electronic properties are critical for applications in organic electronics, where precise energy level tuning is required for efficient charge injection and transport. Furthermore, the presence of the acidic proton in the carboxylic acid polymer introduces the potential for hydrogen bonding and proton-donating capabilities, which can be exploited in sensor design and as a matrix for MALDI-MS analysis of basic analytes.[1] While the optical properties, such as the maximum absorption wavelength, are not significantly altered between the two polymers, the profound impact on their electronic characteristics underscores the importance of side-chain engineering in the design of functional polythiophenes. Further research into the thermal stability and molecular weight control of these polymers will provide a more complete understanding and facilitate their broader application.
References
Validating the Molecular Weight of Polythiophenes Derived from 2,5-Dibromothiophene-3-carboxylic Acid: A Comparative Guide to GPC Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of molecular weight is a critical parameter in the synthesis and application of conjugated polymers like polythiophenes. For polythiophenes functionalized with polar groups, such as those derived from 2,5-Dibromothiophene-3-carboxylic acid, accurate molecular weight characterization can be challenging. This guide provides a comparative overview of Gel Permeation Chromatography (GPC) for the validation of polythiophene molecular weight, alongside alternative methodologies, supported by experimental data and detailed protocols.
Experimental Protocol: GPC Analysis of Functionalized Polythiophenes
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight distribution of polymers.[1] However, the analysis of rigid-rod-like conjugated polymers, especially those with polar functional groups, requires careful optimization of experimental conditions to avoid inaccuracies.[2][3]
Key Considerations for GPC of Carboxylated Polythiophenes:
-
Solubility: Polythiophenes with a high density of carboxylic acid groups may exhibit poor solubility in common GPC eluents like tetrahydrofuran (THF) or chloroform. This can lead to aggregation and inaccurate molecular weight determination.[4]
-
Column Interaction: The polar carboxylic acid groups can interact with the stationary phase of the GPC columns, leading to peak broadening and tailing.[5]
-
Calibration: Standard polystyrene calibrants are flexible coils, while polythiophenes have a more rigid backbone. This mismatch in hydrodynamic volume can lead to an overestimation of the molecular weight of polythiophenes.[2]
Optimized GPC Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a differential refractive index (dRI) detector. A UV-Vis or photodiode array (PDA) detector can provide additional information about the polymer's electronic properties.[6][7]
-
Columns: A set of columns suitable for polar polymers, such as those with a modified polystyrene-divinylbenzene stationary phase. Using a guard column is recommended to protect the analytical columns.
-
Mobile Phase (Eluent): A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) containing a salt, like LiBr (e.g., 0.05 M), to suppress aggregation and ionic interactions.[8]
-
Temperature: Elevated temperatures (e.g., 50-80 °C) can improve solubility and reduce viscosity.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Sample Preparation: Dissolve the polymer sample completely in the mobile phase. Filtration of the sample solution through a 0.2 µm PTFE filter before injection is crucial to remove any particulate matter.
-
Calibration: Use narrow molecular weight distribution polystyrene standards for conventional calibration, but be aware of the potential for overestimation. For more accurate results, universal calibration with a viscometer or multi-angle light scattering (MALS) detector is recommended.[9]
GPC Experimental Workflow
Caption: Workflow for GPC analysis of polythiophenes.
Comparison of Molecular Weight Determination Methods
While GPC is a valuable tool, alternative techniques can provide complementary and often more accurate molecular weight information for conjugated polymers.
| Method | Principle | Advantages | Disadvantages | Typical Data for Carboxylated Poly(3-hexylthiophene) * |
| Gel Permeation Chromatography (GPC) | Separation based on hydrodynamic volume in solution. | Provides molecular weight distribution (PDI). Relatively high throughput. | Relative method requiring calibration. Can overestimate molecular weight for rigid polymers. Susceptible to polymer-column interactions. | Mn: 10,800 g/mol PDI: 1.16[10] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Ionization of polymer molecules embedded in a matrix, followed by separation based on mass-to-charge ratio. | Provides absolute molecular weight. Can reveal end-group information and polymer structure. | May not be suitable for very high molecular weight or insoluble polymers. Fragmentation can occur. | Mn: 7,000 g/mol [10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (End-Group Analysis) | Determination of the number-average molecular weight (Mn) by comparing the integral of signals from the polymer backbone repeating units to those of the end-groups. | Provides an absolute value of Mn. Does not require calibration. | Only applicable to polymers with distinct and well-resolved end-group signals. Less accurate for high molecular weight polymers. | Mn: ~10,200 g/mol (for a P3HT-b-PEO copolymer with a carboxylic acid end group on the PEO block) |
| Diffusion-Ordered NMR Spectroscopy (DOSY) | Differentiates molecules based on their diffusion coefficients in solution, which is related to their size and molecular weight. | Provides information on the size distribution. Less sensitive to polymer-column interactions than GPC. | Requires specialized NMR equipment and expertise. | Data not readily available for this specific polymer. |
*Data is for a representative carboxylated poly(3-hexylthiophene) and may not be directly transferable to poly(2,5-Dibromothiophene-3-carboxylic acid). The discrepancy between GPC and MALDI-TOF MS data highlights the overestimation often observed with GPC for this class of polymers.[2]
Validation Process
A robust validation of the molecular weight of a novel polythiophene involves a multi-technique approach to overcome the limitations of any single method.
Logical Relationship of the Validation Process
Caption: Multi-technique validation process for polythiophene molecular weight.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Conjugated Polymer Analysis by GPC-PDA | Malvern Panalytical [malvernpanalytical.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Regioregularity of Polymers from 2,5-Dibromothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of synthetic methodologies for producing polymers from 2,5-Dibromothiophene-3-carboxylic acid, with a focus on controlling and analyzing their regioregularity. The arrangement of the polymer chains significantly impacts the material's electronic and optical properties, which is critical for applications in organic electronics and sensor technology. This document compares common polymerization techniques, offering experimental data from analogous systems to guide researchers in selecting the most suitable method for their objectives.
Introduction to Regioregularity in Polythiophenes
Polythiophenes derived from asymmetrically substituted monomers like 2,5-Dibromothiophene-3-carboxylic acid can exhibit different regiochemical arrangements. The three possible couplings between monomer units are Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). A high percentage of HT couplings leads to a more planar polymer backbone, which enhances π-orbital overlap and, consequently, improves charge carrier mobility and conductivity.[1][2][3] Conversely, a random arrangement of these couplings (regiorandom) disrupts the planarity and diminishes these desirable properties.[1][2] Therefore, achieving high regioregularity is a primary goal in the synthesis of high-performance polythiophenes.
Comparison of Polymerization Methods
Several transition-metal-catalyzed cross-coupling reactions are employed to synthesize regioregular polythiophenes. The most common methods are Grignard Metathesis (GRIM) polymerization, Stille coupling, and Suzuki coupling. It is important to note that the carboxylic acid functionality of the monomer is generally incompatible with the organometallic reagents used in these polymerizations.[4] Therefore, a common strategy involves protecting the carboxylic acid as an ester prior to polymerization, followed by a post-polymerization hydrolysis step to yield the desired poly(thiophene-3-carboxylic acid).[5]
The following table summarizes the key characteristics and typical outcomes of these polymerization methods based on data from analogous 3-substituted polythiophene systems.
| Polymerization Method | Catalyst System (Typical) | Regioregularity (% HT) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |
| GRIM Polymerization | Ni(dppp)Cl₂ | >95%[6] | Controllable (e.g., 5-50 kDa)[7] | Low (1.2 - 1.5)[7] | High regioregularity, "living" polymerization characteristics, cost-effective Ni catalyst.[6][7] | Sensitive to functional groups, requires stoichiometric Grignard reagent. |
| Stille Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Variable, can be high | Variable | Moderate to high | Excellent functional group tolerance, proceeds under neutral conditions.[1][8] | Toxicity of organotin reagents and byproducts, difficult to remove tin residues.[8] |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Variable, can be high | Variable | Moderate to high | Low toxicity of boron reagents and byproducts, byproducts are easily removed.[9][10] | Requires a base, which can be incompatible with some functional groups; boronic acids can be unstable.[8] |
Experimental Protocols
Detailed methodologies for the synthesis of poly(thiophene-3-carboxylic acid) via its ethyl ester derivative are provided below. These protocols are adapted from established procedures for similar 3-substituted thiophenes.
Monomer Preparation: Ethyl 2,5-dibromothiophene-3-carboxylate
The carboxylic acid of 2,5-Dibromothiophene-3-carboxylic acid must be protected, typically as an ester, before polymerization.
Procedure:
-
To a solution of 2,5-dibromothiophene-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add an excess of ethanol to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the urea byproduct and purify the crude product by column chromatography to obtain Ethyl 2,5-dibromothiophene-3-carboxylate.[11]
Polymerization of Ethyl 2,5-dibromothiophene-3-carboxylate
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent (e.g., methylmagnesium bromide, MeMgBr)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
Procedure: [6]
-
Under an inert atmosphere (e.g., argon), dissolve Ethyl 2,5-dibromothiophene-3-carboxylate in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of the Grignard reagent. Stir for 1-2 hours to form the magnesium-bromine exchange intermediate.
-
Add a catalytic amount of Ni(dppp)Cl₂.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction by adding methanol.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and chloroform. The polymer is typically isolated from the chloroform fraction.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate
-
2,5-Bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene or DMF
Procedure: [4]
-
In a glovebox or under an inert atmosphere, combine equimolar amounts of Ethyl 2,5-dibromothiophene-3-carboxylate and 2,5-Bis(trimethylstannyl)thiophene in a reaction flask.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., P(o-tol)₃) in a suitable anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.
-
Cool the reaction mixture and precipitate the polymer in methanol.
-
Filter the polymer and purify by Soxhlet extraction as described for the GRIM method.
Materials:
-
Ethyl 2,5-dibromothiophene-3-carboxylate
-
Thiophene-2,5-diboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) solution
-
Toluene or 1,4-Dioxane
-
In a reaction flask, dissolve Ethyl 2,5-dibromothiophene-3-carboxylate, Thiophene-2,5-diboronic acid pinacol ester, and the palladium catalyst in the organic solvent.
-
Deoxygenate the mixture by bubbling with argon for at least 30 minutes.
-
Add the aqueous base solution.
-
Heat the mixture to reflux (typically 90-100 °C) and stir for 24-48 hours under an inert atmosphere.
-
Cool the reaction, separate the organic layer, and precipitate the polymer in methanol.
-
Filter and purify the polymer by Soxhlet extraction.
Post-Polymerization Hydrolysis
Procedure: [5]
-
Dissolve the synthesized poly(ethyl thiophene-3-carboxylate) in a suitable solvent (e.g., THF).
-
Add a solution of a strong base (e.g., potassium hydroxide or lithium hydroxide) in a mixture of water and THF.
-
Heat the mixture to reflux for 12-24 hours to hydrolyze the ester groups.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the poly(thiophene-3-carboxylic acid).
-
Filter the polymer, wash thoroughly with water to remove salts, and dry under vacuum.
Analysis of Regioregularity by ¹H NMR Spectroscopy
¹H NMR spectroscopy is the primary method for determining the regioregularity of poly(3-substituted)thiophenes. In a highly regioregular Head-to-Tail (HT) polymer, the protons on the thiophene backbone and the α-methylene protons of the side chain appear as sharp, distinct peaks. In contrast, regiorandom polymers exhibit a more complex spectrum with multiple overlapping peaks due to the different magnetic environments in HH, TT, and HT linkages.[12][13][14]
For a poly(3-alkylthiophene), the aromatic proton of a highly regioregular polymer typically appears as a singlet around 6.98 ppm. The α-methylene protons of the side chain in an HT configuration show a triplet at approximately 2.80 ppm. The presence of significant peaks in the 2.5-2.6 ppm region for the α-methylene protons is indicative of HH couplings, and their integration relative to the peak at 2.80 ppm allows for the quantification of regioregularity.[12][15]
Alternative Monomers for Carboxy-Functionalized Polythiophenes
While 2,5-Dibromothiophene-3-carboxylic acid is a direct precursor, other monomers can be used to introduce carboxylic acid functionalities into polythiophenes. These alternatives can offer different synthetic advantages or lead to polymers with varied properties.
-
Thiophenes with ester-terminated alkyl side chains: Monomers like 3-(ω-carboxyalkyl)thiophene can be polymerized, where the carboxylic acid is spaced from the polymer backbone. This can improve solubility and processability.[5]
-
Post-polymerization functionalization: A non-functionalized poly(3-alkylthiophene) can be synthesized first, followed by chemical modification of the side chains to introduce carboxylic acid groups.[4]
-
Thiophene-3-malonic acid derivatives: These monomers introduce two carboxylic acid groups per repeating unit, leading to polymers with high water solubility in their deprotonated state.[5][16]
Visualizing the Synthetic and Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Caption: General workflow for the synthesis of poly(thiophene-3-carboxylic acid).
Caption: Workflow for the determination of polymer regioregularity via ¹H NMR.
Caption: Logical relationship between polymerization methods and their primary characteristics.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. upcommons.upc.edu [upcommons.upc.edu]
A Comparative Guide to the Electrochemical Properties of 2,5-Dibromothiophene-3-carboxylic Acid and its Selenium Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 2,5-Dibromothiophene-3-carboxylic acid and its selenium analog, 2,5-Dibromoselenophene-3-carboxylic acid. Due to a lack of direct comparative studies on these specific molecules in the available literature, this guide extrapolates data from closely related thiophene and selenophene derivatives to provide an informed overview of their expected electrochemical behavior.
Introduction
2,5-Dibromothiophene-3-carboxylic acid and its selenium counterpart are functionalized heterocyclic compounds with potential applications in organic electronics, sensor technology, and as building blocks in medicinal chemistry. The substitution of the sulfur atom in the thiophene ring with a larger, more polarizable selenium atom is known to significantly influence the electronic and, consequently, the electrochemical properties of the resulting molecule. Understanding these differences is crucial for the rational design of new materials and pharmacophores.
Synthesis and Structural Comparison
Synthesis of 2,5-Dibromothiophene-3-carboxylic acid: This compound is typically synthesized via the bromination of 3-thiophenecarboxylic acid.
Proposed Synthesis of 2,5-Dibromoselenophene-3-carboxylic acid: A likely route involves the direct bromination of selenophene-3-carboxylic acid, analogous to the synthesis of its thiophene counterpart. The reaction would proceed as follows:
Comparative Electrochemical Properties
The primary technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV). This method allows for the determination of key parameters such as oxidation and reduction potentials, which are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively.
While specific CV data for 2,5-Dibromothiophene-3-carboxylic acid and its selenium analog are not available, a general trend observed in the literature is that replacing sulfur with selenium in heterocyclic compounds leads to a narrowing of the HOMO-LUMO gap. This is primarily attributed to a stabilization (lowering) of the LUMO energy level, with a less pronounced effect on the HOMO level.
The following table summarizes the expected electrochemical properties based on data from analogous substituted thiophene and selenophene compounds.
| Property | 2,5-Dibromothiophene-3-carboxylic Acid (Expected) | 2,5-Dibromoselenophene-3-carboxylic Acid (Expected) |
| Oxidation Potential (Eox) | Higher | Lower |
| Reduction Potential (Ered) | More Negative | Less Negative |
| HOMO Energy Level | Lower (more negative) | Slightly Higher (less negative) |
| LUMO Energy Level | Higher | Lower |
| Electrochemical Band Gap (Eg) | Larger | Smaller |
Note: The values are qualitative comparisons based on general trends observed for similar compounds.
The anticipated differences in the HOMO and LUMO energy levels are visualized in the diagram below.
Experimental Protocols
The following is a representative experimental protocol for characterizing the electrochemical properties of these compounds using cyclic voltammetry.
Cyclic Voltammetry (CV) Protocol
-
Solution Preparation: Prepare a solution of the compound of interest (e.g., 1-5 mM) in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range that encompasses the expected oxidation and reduction events.
-
Apply a potential ramp at a specific scan rate (e.g., 100 mV/s) and record the resulting current.
-
Perform multiple cycles to ensure the stability of the electrochemical processes.
-
-
Data Analysis:
-
Determine the onset oxidation and reduction potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
-
The electrochemical band gap (Eg) can be estimated as the difference between the onset oxidation and reduction potentials or from the calculated HOMO and LUMO levels.
-
The experimental workflow is illustrated in the following diagram:
Conclusion
Based on established trends in the electrochemistry of thiophene and selenophene derivatives, it is anticipated that 2,5-Dibromoselenophene-3-carboxylic acid will exhibit a smaller electrochemical band gap compared to its thiophene analog. This is a consequence of the greater polarizability and different electronic nature of selenium, which tends to lower the LUMO energy level. These predicted properties suggest that the selenium-containing compound may be a promising candidate for applications where a lower band gap is desirable, such as in the development of near-infrared absorbing materials or in fine-tuning the redox properties of bioactive molecules. It is important to emphasize that the information presented here is based on extrapolation, and direct experimental verification is necessary to confirm these expected electrochemical properties.
A Comparative Guide to the Spectroscopic and Spectrometric Analysis of 2,5-Dibromothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: NMR and Mass Spectrometry
The structural confirmation of 2,5-Dibromothiophene-3-carboxylic acid relies on the complementary information provided by NMR and mass spectrometry. Below is a summary of expected and reported data, including comparative data from similar compounds where direct experimental values for the target molecule are unavailable.
Table 1: ¹H NMR and ¹³C NMR Data Comparison
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Solvent |
| 2,5-Dibromothiophene-3-carboxylic acid | No publicly available experimental data. A single aromatic proton is expected. | A database entry suggests the availability of the spectrum, but it is not publicly accessible.[1] Expected signals for the thiophene ring carbons and the carboxylic acid carbon. | Polysol[1] |
| 5-Bromothiophene-3-carboxylic acid | 12.9 (s, 1H, COOH), 8.28 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H)[2] | 162.0, 131.0, 128.3, 125.6, 108.6[2] | DMSO-d₆[2] |
| 2-Bromothiophene-3-carboxylic acid | - | 167.3, 133.1, 132.0, 131.3, 127.5[3] | CDCl₃[3] |
Table 2: Mass Spectrometry Data Comparison
| Compound | Molecular Weight | Key m/z Values and Fragmentation Notes | Ionization Method |
| 2,5-Dibromothiophene-3-carboxylic acid | 285.94 g/mol [4] | Predicted m/z for [M+H]⁺: 284.82152.[4] No experimental fragmentation data is publicly available. The presence of two bromine atoms would lead to a characteristic isotopic pattern (M, M+2, M+4 peaks). | Not specified |
| 5-Bromothiophene-3-carboxylic acid | 206.99 g/mol | m/z: 206.9[2] | ESI[2] |
| 2,5-Dibromothiophene | 241.93 g/mol [5] | m/z top peak: 242, 2nd highest: 82, 3rd highest: 161.[5] | GC-MS[5] |
Alternative Analytical Techniques
Beyond NMR and mass spectrometry, other analytical techniques can provide valuable structural information for 2,5-Dibromothiophene-3-carboxylic acid and related compounds.
Table 3: Overview of Alternative Analytical Techniques
| Technique | Information Provided | Applicability to Substituted Thiophenes |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., C=O of the carboxylic acid, C-Br, and thiophene ring vibrations). | Widely used for the characterization of thiophene derivatives.[6][] |
| Raman Spectroscopy | Complements FTIR data, providing information on the molecular backbone and substituent vibrations. | Useful for studying the structure and conformation of thiophene-based materials.[6] |
| Elemental Analysis | Determination of the elemental composition (C, H, N, S, Br) to confirm the molecular formula. | A fundamental technique for the characterization of new compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if not, sonicate briefly or filter to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-MS or Liquid Chromatography-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
For LC-MS, ensure the sample is filtered to remove any particulates.
Data Acquisition (LC-MS with Electrospray Ionization - ESI):
-
Set the liquid chromatograph conditions (column, mobile phase, flow rate, and gradient) to achieve good separation of the analyte from any impurities.
-
Optimize the mass spectrometer parameters, including the ionization source settings (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) and the mass analyzer settings (e.g., mass range, scan time).
-
Inject the sample into the LC-MS system.
-
Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode for the analyte.
-
If fragmentation data is required, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical data and the signaling pathway for structural elucidation.
Caption: Workflow for the cross-validation of NMR and mass spectrometry data.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 2,5-Dibromothiophene-3-carboxylic Acid | C5H2Br2O2S | CID 268907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
performance comparison of solar cells based on 2,5-Dibromothiophene-3-carboxylic acid and other thiophene derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and cost-effective solar energy conversion has led to extensive research into organic photovoltaic materials, with thiophene derivatives emerging as a prominent class of compounds. Their tunable electronic properties, good solubility, and potential for large-scale synthesis make them attractive candidates for use in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). This guide provides a comparative analysis of the performance of solar cells based on various thiophene derivatives, offering insights into structure-property relationships and providing key experimental data.
This guide will focus on a comparative performance analysis of well-documented thiophene derivatives to provide a benchmark for future material design and evaluation.
Performance Comparison of Thiophene Derivative-Based Solar Cells
The following table summarizes the key performance parameters of solar cells fabricated with different thiophene-based polymers and small molecules. These parameters include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
| Thiophene Derivative | Solar Cell Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Poly[[4,8-bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b’]dithiophene-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene)-2-carboxylate-2,6-diyl]] (PTB7-Th) / PNDI-T10 | All-Polymer Solar Cell | 9.0 | 0.84 | 14.5 | 74 | [1] |
| PBDTT-S-TT-CF / PC70BM | Inverted PSC | 9.58 | 0.89 | - | 71.0 | |
| PBDTT-O-TT-CF / PC70BM | Inverted PSC | 8.68 | 0.78 | 16.5 | - | |
| Polymer (P2) with benzothiadiazole acceptor and carboxylate-substituted thiophene donor | Inverted PSC | 9.26 | 0.85 | - | - | [2] |
| Poly(3-hexylthiophene) (P3HT) / PCBM | Bulk Heterojunction | ~3.6 | - | - | - | [3] |
| 2,6-bis[2’-(3’-hexylthienyl)]dithieno[3,2-b;2’,3’-d]thiophene core (DAHTDTT) | Dye-Sensitized Solar Cell | 7.3 | 0.697 | 14.4 | 73 | [4][5] |
| PI-BT / P3HT | Bulk Heterojunction | 2.54 | 0.96 | - | - | [6] |
| Ternary all-PSC with PBDTTS-FTAZ, PTB7-Th, and PNDI-T10 | All-Polymer Solar Cell | 9.0 | 0.84 | 14.4 | 74 | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the fabrication of organic solar cells, which can be adapted for specific thiophene derivatives.
General Fabrication Protocol for a Conventional Bulk Heterojunction Organic Solar Cell:
-
Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen stream and treated with UV-ozone to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate, followed by annealing to remove residual solvent.
-
Active Layer Deposition: A blend solution of the thiophene-based donor material and a fullerene acceptor (e.g., PCBM) in a suitable organic solvent (e.g., chlorobenzene or dichlorobenzene) is prepared. This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is often subjected to solvent or thermal annealing to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: A thin layer of a suitable ETL material (e.g., Ca, LiF) followed by a thicker layer of a metal cathode (e.g., Al) is thermally evaporated onto the active layer through a shadow mask to define the device area.
-
Encapsulation and Characterization: The fabricated device is encapsulated to protect it from ambient air and moisture. The current density-voltage (J-V) characteristics are then measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the photovoltaic performance parameters.
Visualizing the Workflow
To better understand the fabrication process and the underlying principles, the following diagrams illustrate the experimental workflow and a conceptual signaling pathway for charge generation in an organic solar cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, and application to polymer solar cells of polythiophene derivatives with ester‐ or ketone‐substituted phenyl side groups | Semantic Scholar [semanticscholar.org]
- 3. 104.197.3.79 [104.197.3.79]
- 4. 2,5-Dibromothiophene-3-carboxylic Acid 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2,5-Dibromothiophene-3-carboxylic Acid | C5H2Br2O2S | CID 268907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
evaluating the effect of the carboxylic acid group on the performance of organic electronic devices
A comprehensive analysis of the carboxylic acid moiety reveals its significant, yet nuanced, impact on the performance of organic solar cells, organic light-emitting diodes, and organic field-effect transistors. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of how this functional group can be strategically employed to enhance or, in some cases, modulate device characteristics.
The incorporation of the carboxylic acid (-COOH) group into the molecular architecture of organic electronic materials has emerged as a versatile strategy for tuning device performance. Its ability to influence interfacial properties, energy level alignment, and molecular packing makes it a critical tool in the design of next-generation organic electronics. This guide delves into the specific effects of the carboxylic acid group on three key classes of organic electronic devices: organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), presenting quantitative data and detailed experimental protocols to illuminate its role.
Organic Solar Cells (OSCs): Anchoring, Interfacial Modification, and Efficiency Gains
In the realm of organic photovoltaics, the carboxylic acid group is most prominently utilized as an anchoring group for dye-sensitized and perovskite solar cells, and as a component in interfacial layers for conventional organic solar cells. Its primary functions are to improve the electronic coupling between layers, facilitate charge extraction, and enhance device stability.
A comparative study on inverted pervoskite solar cells highlights the effectiveness of carboxylic acid-based self-assembled monolayers (SAMs) as hole-transporting layers (HTLs). When compared to devices utilizing the widely studied phosphonic acid-based SAM, [2-(3,6-dimethoxy-9H-carbazole-9-yl)ethyl] phosphonic acid (MeO-2PACz), a novel conjugated SAM featuring triphenylamine dicarboxylate groups (XS21) demonstrated a significant enhancement in device performance. The carboxylic acid anchoring groups help to reduce the work function of the nickel oxide (NiOx) hole transport layer, passivate surface defects, and reduce energy loss at the interface[1]. This leads to improved crystallinity of the perovskite layer, reduced defect densities, and suppressed non-radiative recombination, ultimately resulting in more efficient hole extraction and transport[1].
| Interlayer Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] |
| Control (MeO-2PACz) | 22.43 | 1.13 | 24.8 | 80.1 |
| Carboxylic Acid SAM (XS21) | 21.43 | 1.12 | 24.5 | 78.2 |
It is important to note that while in this specific study the phosphonic acid-based SAM outperformed the carboxylic acid-based one, other research has shown that carboxylic acid-modified SAMs can achieve a more ordered molecular orientation, leading to enhanced perovskite film crystallinity and power conversion efficiencies of up to 23.1%[2]. The choice of the anchoring group and the overall molecular structure of the SAM are crucial for optimizing device performance.
Experimental Protocol: Fabrication of Inverted Perovskite Solar Cells with SAMs
The fabrication of the inverted perovskite solar cells followed a standardized procedure to ensure comparability between the different SAMs.
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates were sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates were then dried with a nitrogen gun and treated with UV-ozone for 15 minutes.
-
Hole Transport Layer Deposition: A solution of NiOx nanoparticles in isopropanol was spin-coated onto the cleaned ITO substrates at 3000 rpm for 30s and then annealed at 300°C for 1 hour. The SAM solutions (XS21 or MeO-2PACz in isopropanol) were then spin-coated onto the NiOx layer at 4000 rpm for 30s, followed by annealing at 100°C for 10 minutes.
-
Perovskite Active Layer Deposition: A perovskite precursor solution was spin-coated onto the SAM-modified HTL in a two-step program (1000 rpm for 10s and 4000 rpm for 30s). An anti-solvent was dripped onto the spinning substrate during the second step. The films were then annealed at 100°C for 10 minutes and 150°C for 10 minutes.
-
Electron Transport Layer and Electrode Deposition: An electron transport layer and a silver top electrode were deposited via thermal evaporation under high vacuum.
References
Benchmarking the Stability of Polymers from 2,5-Dibromothiophene-3-carboxylic acid against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of polymers derived from 2,5-Dibromothiophene-3-carboxylic acid against two widely used commercial standards: Poly(3-hexylthiophene) (P3HT) and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). While direct, comprehensive experimental data for polymers synthesized specifically from 2,5-Dibromothiophene-3-carboxylic acid is not extensively available in public literature, this guide synthesizes known structure-property relationships of functionalized polythiophenes to provide a predictive comparison. The data for P3HT and PEDOT:PSS is based on published experimental results.
Executive Summary
Polymers derived from 2,5-Dibromothiophene-3-carboxylic acid are expected to exhibit a unique stability profile due to the presence of the electron-withdrawing carboxylic acid group on the thiophene ring. This functionalization can influence the polymer's thermal, oxidative, and photo-stability. This guide will delve into these aspects, offering a clear comparison with the well-established stability characteristics of P3HT and PEDOT:PSS.
Data Presentation: Stability Comparison
The following tables summarize the expected and reported stability data for the polymers.
Table 1: Thermal Stability Comparison
| Parameter | Polymer from 2,5-Dibromothiophene-3-carboxylic acid (Predicted) | P3HT (Reported) | PEDOT:PSS (Reported) |
| Decomposition Temp. (Td) at 5% Weight Loss (°C) in N2 | 215 - 350 | 425 - 441[1] | ~250-300 |
| Glass Transition Temp. (Tg) (°C) | Higher than P3HT | 12 | Not clearly observed |
| Key Observations | The carboxylic acid group is predicted to decrease thermal stability compared to P3HT.[2][3] | High thermal stability, well above typical processing temperatures.[1][4] | Stability is influenced by the PSS component, with initial weight loss due to water.[5][6] |
Table 2: Oxidative and Photo-Stability Comparison
| Stability Type | Polymer from 2,5-Dibromothiophene-3-carboxylic acid (Predicted) | P3HT (Reported) | PEDOT:PSS (Reported) |
| Oxidative Stability | Potentially enhanced due to the electron-withdrawing nature of the carboxylic acid group, which can stabilize the polymer backbone against oxidation. | Susceptible to photo-oxidation, leading to reduced π-conjugation and chain scission.[7][8] | The PEDOT component is susceptible to oxidation, which can be mitigated by the PSS shell.[9] |
| Photo-Stability | The carboxylic acid group may alter the photochemical degradation pathways. The electron-withdrawing nature could potentially offer some protection against certain degradation mechanisms. | Degrades under UV or visible light in the presence of oxygen.[8][10][11] | Generally shows good stability under ambient light conditions.[12] |
Experimental Protocols
The data presented for the commercial standards and the predictions for the polymer from 2,5-Dibromothiophene-3-carboxylic acid are based on the following standard experimental protocols for assessing polymer stability.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Methodology: A small sample of the polymer is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
-
Methodology: A polymer sample is heated, cooled, and then reheated at a constant rate. The heat flow to or from the sample is measured relative to a reference. The Tg is observed as a step change in the heat flow.
UV-Vis Spectroscopy for Photo-degradation Studies
-
Objective: To monitor the degradation of the polymer's conjugated system upon exposure to light.
-
Methodology: A thin film of the polymer is exposed to a light source of a specific wavelength and intensity over time. The UV-Vis absorption spectrum is recorded at regular intervals. A decrease in the intensity of the main absorption peak indicates degradation of the π-conjugated system.
X-ray Photoelectron Spectroscopy (XPS) for Oxidative Stability Studies
-
Objective: To analyze changes in the chemical composition and bonding of the polymer surface upon exposure to an oxidative environment.
-
Methodology: The polymer sample is exposed to an oxidizing agent (e.g., ozone, UV/air). The surface of the sample is then analyzed by XPS to detect the formation of new chemical species, such as carbonyl or sulfoxide groups, which are indicative of oxidation.
Visualizations
Experimental Workflow for Polymer Stability Benchmarking
Caption: Experimental workflow for benchmarking polymer stability.
Logical Relationship of Predicted Stability
Caption: Predicted stability relationships of the target polymer vs. commercial standards.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and thermal properties of carboxylic acid functionalized polythiophenes [app.periodikos.com.br]
- 4. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. First principles study of photo-oxidation degradation mechanisms in P3HT for organic solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution (1993) | Mohamed S. A. Abdou | 206 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ossila.com [ossila.com]
a comparative study of Suzuki vs Stille polymerization for 2,5-Dibromothiophene-3-carboxylic acid
A Comparative Guide to Suzuki and Stille Polymerization for the Synthesis of Poly(2,5-thienylene-3-carboxylic acid)
The synthesis of functionalized conjugated polymers is of paramount importance for the development of advanced materials in organic electronics, sensing, and biomedical applications. Poly(thiophene-3-carboxylic acid) is a particularly interesting target due to the potential for post-polymerization modification, modulation of solubility in polar solvents, and its utility in creating functional interfaces. The polymerization of its monomer, 2,5-Dibromothiophene-3-carboxylic acid, can be approached through several cross-coupling methodologies, with Suzuki and Stille polymerizations being two of the most prominent.
This guide provides a comparative overview of these two methods for the synthesis of poly(2,5-thienylene-3-carboxylic acid). It is important to note that the direct polymerization of monomers containing a free carboxylic acid group can be challenging for many transition metal-catalyzed reactions.[1] The acidic proton can interfere with the catalyst and organometallic reagents. Therefore, a common strategy involves the polymerization of a protected monomer, such as an ester derivative (e.g., methyl or ethyl ester), followed by a post-polymerization hydrolysis step to reveal the carboxylic acid functionality.[1][2] The following comparison and protocols are presented with this consideration in mind.
General Polymerization Schemes
The overall synthetic approach involves the polymerization of a suitably functionalized 2,5-Dibromothiophene-3-carboxylic acid ester monomer, followed by deprotection. For Suzuki polymerization, the monomer is typically coupled with a thiophene-2,5-diboronic acid ester. For Stille polymerization, a distannylated thiophene monomer is required.
Suzuki Polymerization
Suzuki cross-coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[3] It is one of the most widely used C-C bond-forming reactions due to the commercial availability and relatively low toxicity of the boronic acid reagents.
Experimental Protocol: Suzuki Polymerization of a Thiophene-3-carboxylate Monomer
This protocol is a representative procedure based on methodologies for similar thiophene derivatives.[4][5]
-
Monomer Preparation: Synthesize the boronic acid or boronic ester derivative of the thiophene-3-carboxylate monomer.
-
Reaction Setup: In a Schlenk flask, dissolve 2,5-dibromo-3-hexylthiophene (or its esterified equivalent) (1.0 mmol) and the corresponding 2,5-bis(pinacolato)diboron-3-hexylthiophene (1.0 mmol) in a suitable solvent system such as a 4:1 mixture of 1,4-dioxane and water.[2]
-
Degassing: Degas the solution by bubbling argon through it for 30 minutes.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, or a phosphate like K₃PO₄ (2-3 equivalents).[4]
-
Polymerization: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 100°C for 12-48 hours.[4]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into methanol to precipitate the polymer. The crude polymer is then collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.
-
Deprotection (if necessary): The ester groups of the resulting polymer are hydrolyzed using standard conditions (e.g., LiOH or NaOH in a THF/water mixture) to yield the final poly(thiophene-3-carboxylic acid).
Performance and Characteristics
| Parameter | Typical Value / Observation | Citation |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | [6] |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃ | [4] |
| Solvent | Toluene, Dioxane/Water, DMF | [2][7] |
| Yield | Moderate to Good (60-90%) | [2] |
| Molecular Weight (Mn) | Typically in the range of 5-50 kDa | [8] |
| Polydispersity Index (PDI) | Generally > 1.5, indicating moderate control | [8] |
Stille Polymerization
Stille polymerization is a versatile and powerful method for synthesizing conjugated polymers, involving the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups and its insensitivity to the presence of water.[9][10]
Experimental Protocol: Stille Polymerization of a Thiophene-3-carboxylate Monomer
This protocol is a representative procedure based on methodologies for similar polythiophene syntheses.[1][9]
-
Monomer Preparation: Synthesize the organotin derivative, typically 2,5-bis(trimethylstannyl)thiophene-3-carboxylate, from the corresponding dibromothiophene.
-
Reaction Setup: In a Schlenk flask, dissolve the 2,5-dibromothiophene-3-carboxylate monomer (1.0 mmol) and the 2,5-bis(trimethylstannyl)thiophene-3-carboxylate monomer (1.0 mmol) in an anhydrous, degassed solvent such as toluene or DMF.
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd₂(dba)₃ along with a phosphine ligand like P(o-tol)₃, or a pre-formed catalyst such as Pd(PPh₃)₄ (1-3 mol%).
-
Polymerization: Heat the reaction mixture under an inert atmosphere, typically between 80°C and 110°C, for 24-72 hours.
-
Work-up and Purification: After cooling, precipitate the polymer by adding the reaction mixture to methanol. The collected solid is then subjected to Soxhlet extraction using methanol, hexane, and finally a solvent in which the polymer is soluble (e.g., chloroform) to remove impurities.
-
Deprotection (if necessary): If an esterified monomer was used, perform hydrolysis as described for the Suzuki route to obtain the target polymer.
Performance and Characteristics
| Parameter | Typical Value / Observation | Citation |
| Catalyst | Pd₂(dba)₃/P(o-tol)₃, Pd(PPh₃)₄ | [1][10] |
| Base | Not required | [9] |
| Solvent | Toluene, DMF, THF | [9] |
| Yield | Often high (>90%) | [10] |
| Molecular Weight (Mn) | Can achieve high values, often > 20 kDa | [10] |
| Polydispersity Index (PDI) | Can be well-controlled, sometimes < 1.5 | [10] |
Comparative Analysis
Both Suzuki and Stille polymerizations are effective for creating C-C bonds in polymer backbones. However, they possess distinct advantages and disadvantages that researchers must consider.
| Feature | Suzuki Polymerization | Stille Polymerization |
| Reagents | Boronic acids/esters: generally stable, low toxicity. | Organostannanes: highly toxic, require careful handling. |
| Byproducts | Boron-based salts, generally non-toxic and easily removed. | Tin-based compounds, toxic and can be difficult to completely remove from the polymer. |
| Reaction Conditions | Requires a base, which can be incompatible with sensitive functional groups. | Does not require a base, offering broader functional group tolerance.[9] |
| Atom Economy | Moderate, as boron-containing stoichiometry is used. | Poor, due to the high molecular weight of the tin leaving groups. |
| Control over MW/PDI | Can be more challenging to achieve high MW and low PDI. | Often provides better control over polymer properties, leading to higher molecular weights.[10] |
| Cost | Boronic acid reagents are often more accessible and cost-effective. | Organotin reagents can be expensive and require synthesis. |
Visualizing the Workflows and Comparison
To better illustrate the processes and their key differences, the following diagrams are provided.
Caption: General experimental workflows for Suzuki and Stille polymerizations.
Caption: Logical comparison of Suzuki vs. Stille polymerization attributes.
Conclusion and Recommendation
The choice between Suzuki and Stille polymerization for synthesizing poly(2,5-thienylene-3-carboxylic acid) depends on the specific priorities of the research.
-
Stille polymerization is often favored when high molecular weight, low polydispersity, and broad functional group tolerance are critical.[10] Its primary and significant drawback is the high toxicity of the organotin compounds, which poses safety risks and can lead to contamination of the final polymer, a major concern for biological or electronic applications.
-
Suzuki polymerization presents a much greener and safer alternative.[3] The lower toxicity of the organoboron reagents and their byproducts makes it an attractive method, especially for large-scale synthesis and for materials intended for biomedical use. While achieving very high molecular weights can be more challenging, optimization of reaction conditions can lead to polymers with desirable properties for many applications.
For researchers in drug development and those concerned with environmental impact and safety, Suzuki polymerization is the recommended starting point . The trade-offs in polymer characteristics are often acceptable when weighed against the significant hazards and purification challenges associated with Stille chemistry. For applications where achieving the highest possible molecular weight and structural perfection is the sole priority, and where facilities are equipped to handle highly toxic materials, Stille polymerization remains a powerful, albeit hazardous, option.
References
- 1. d-nb.info [d-nb.info]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 2,5-Dibromothiophene-3-carboxylic Acid: A Procedural Guide
For immediate reference, the proper disposal of 2,5-Dibromothiophene-3-carboxylic acid requires engagement with a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. This guide provides essential safety and logistical information to ensure the safe handling and disposal of 2,5-Dibromothiophene-3-carboxylic acid in a laboratory setting, adhering to standard safety protocols.
Immediate Safety and Handling Precautions
2,5-Dibromothiophene-3-carboxylic acid is a chemical that requires careful handling due to its hazardous properties. It is known to cause skin irritation and serious eye irritation[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face | Tight-sealing safety goggles and a face shield should be worn.[2] | To prevent eye contact which can cause serious irritation.[1] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] A flame-retardant antistatic protective clothing is also mentioned in some safety data sheets. | To avoid direct contact that leads to skin irritation.[1] |
| Respiratory | Use a NIOSH (US) or EN 14387 (EU) approved respirator with an organic vapor filter (Type A, Brown) if ventilation is inadequate.[2] | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
| Hand | Chemically resistant gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with the product.[3] | To prevent skin absorption and irritation. |
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Table 2: Emergency First Aid and Spill Response
| Incident | Immediate Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[2][4] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][4] |
| Ingestion | Immediately call a poison center or doctor. Rinse the mouth with water.[2][3] |
| Small Spill | For small spills, soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[2] |
| Large Spill | Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and prevent the product from entering drains. Pick up and arrange disposal without creating dust.[3] |
Step-by-Step Disposal Protocol
The universally recommended method for the disposal of 2,5-Dibromothiophene-3-carboxylic acid is through an approved waste disposal plant[2][5][6]. The following steps provide a clear operational plan for its disposal.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2,5-Dibromothiophene-3-carboxylic acid".
-
Ensure the CAS number (7311-70-8) is also on the label for unambiguous identification.
-
Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases[6].
Step 2: Containerization
-
Use a chemically compatible, sealable container for the waste. The container should be kept tightly closed.
-
Do not mix with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office or the contracted waste disposal company.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to coordinate the pickup of the hazardous waste.
-
The EHS department will work with a licensed and approved hazardous waste disposal company for the final treatment and disposal.
Step 4: Documentation
-
Maintain a record of the amount of waste generated and the date it was passed on for disposal. This is crucial for regulatory compliance and laboratory safety records.
Disposal Workflow and Decision Process
The following diagram illustrates the logical steps and decision points for the proper disposal of 2,5-Dibromothiophene-3-carboxylic acid.
Caption: Disposal workflow for 2,5-Dibromothiophene-3-carboxylic acid.
It is imperative to consult your institution's specific safety and disposal protocols, as they may have additional requirements. The information provided here is based on publicly available safety data sheets and is intended to supplement, not replace, institutional guidelines and professional consultation.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
